M2N12
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-12-4-6-13(7-5-12)10-26-11-14(24-25-26)9-23-18-16(21)19(27)15-3-2-8-22-17(15)20(18)28/h2-8,11,23H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBIMDYALUJAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)CNC3=C(C(=O)C4=C(C3=O)N=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Osimertinib in Cancer Cells
Disclaimer: Initial searches for the experimental compound "M2N12" did not yield any specific public information. Therefore, this guide has been generated using Osimertinib (B560133) (AZD9291) , a well-characterized and clinically relevant drug, as a substitute to demonstrate the requested format and content. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Osimertinib is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][3] Osimertinib demonstrates high selectivity for mutant EGFR over wild-type (WT) EGFR, which contributes to its favorable safety profile.[4] By covalently binding to a cysteine residue in the ATP-binding pocket of the EGFR kinase domain, it effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[5][6]
Core Mechanism of Action
Osimertinib's primary mechanism of action is the irreversible inhibition of the kinase activity of mutant forms of the epidermal growth factor receptor (EGFR).[6]
2.1 Molecular Targeting The drug is highly selective for EGFR harboring sensitizing mutations (Exon 19 deletions, L858R) and the T790M "gatekeeper" resistance mutation.[3][4] The T790M mutation arises in over 50% of patients treated with first-generation EGFR TKIs and confers resistance by increasing the ATP affinity of the kinase domain.[7] Osimertinib was designed to overcome this by acting as a potent inhibitor of T790M-mutant EGFR.[3]
2.2 Covalent Irreversible Inhibition Osimertinib features an acrylamide (B121943) group that functions as a Michael acceptor.[6] This group allows the drug to form a covalent bond with the cysteine-797 (C797) residue within the ATP-binding site of the EGFR kinase domain.[5][8] This irreversible binding permanently inactivates the receptor, preventing ATP from binding and blocking autophosphorylation and the subsequent activation of downstream signaling cascades.[6] This contrasts with first-generation TKIs, which are reversible inhibitors.
2.3 Downstream Pathway Inhibition By inhibiting EGFR kinase activity, Osimertinib effectively blocks key downstream signaling pathways that are critical for cell growth, proliferation, and survival in cancer cells.[5] The two major pathways inhibited are:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell division and differentiation.[5][9]
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for promoting cell growth, survival, and metabolism.[5][10]
Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.
Quantitative Data on Biological Activity
The potency and selectivity of Osimertinib have been extensively characterized in preclinical and clinical studies.
Table 1: In Vitro Activity of Osimertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) for Proliferation Inhibition | Reference |
| PC-9 | Exon 19 deletion | ~15 | [11] |
| H1975 | L858R, T790M | ~10-15 | [3][11] |
| H3255 | L858R | ~25 | [11] |
| A549 | EGFR Wild-Type | >1000 | [11] |
| Note: IC50 values are approximate and can vary based on experimental conditions. The data presented is a representative summary from preclinical studies. |
Table 2: Clinical Efficacy of Osimertinib in Key Clinical Trials
| Trial Name | Treatment Line | Patient Population (EGFR Mutation) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |
| AURA3 | Second-line | T790M-positive NSCLC | 71% | 10.1 | [12] |
| FLAURA | First-line | Exon 19 del or L858R | 80% (Osimertinib arm) | 18.9 | [12] |
| KCSG-LU15-09 | First-line or later | Uncommon (G719X, L861Q, S768I) | 50% | 8.2 | [13] |
| FLAURA2 | First-line | Exon 19 del or L858R | Not Reported | 25.5 (Osimertinib + Chemo) vs 16.7 (Osimertinib alone) | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize Osimertinib.
Protocol 1: In Vitro Cell Proliferation Assay (IC50 Determination)
This protocol describes the methodology to determine the half-maximal inhibitory concentration (IC50) of Osimertinib in NSCLC cell lines using a luminescence-based cell viability assay.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well, opaque-walled cell culture plates
-
Osimertinib stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Trypsinize and count NSCLC cells. Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well in 90 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[11]
-
Drug Treatment: Prepare a 10-point serial dilution of Osimertinib (e.g., from 10 µM to 0.5 nM) in complete medium. Add 10 µL of each drug dilution to the respective wells. Include a vehicle control (0.1% DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C.[11]
-
Viability Assessment: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence units to percentage inhibition relative to the vehicle control. Plot the percentage inhibition against the log concentration of Osimertinib and fit a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Phospho-EGFR Inhibition
This protocol outlines the steps to assess the effect of Osimertinib on the phosphorylation of EGFR and downstream signaling proteins like AKT.[11]
Materials:
-
NSCLC cells (e.g., H1975)
-
6-well cell culture plates
-
Osimertinib
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescent (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed NSCLC cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary. Treat the cells with various concentrations of Osimertinib (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Stimulate with EGF (e.g., 50 ng/mL) for 15 minutes before lysis, if required.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Electrophoresis: Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.
-
Imaging: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to loading controls.
Visualizations: Pathways and Workflows
EGFR Signaling Pathway and Osimertinib Inhibition
Caption: EGFR signaling pathways and the inhibitory action of Osimertinib.
Experimental Workflow for IC50 Determination
Caption: Workflow for in vitro cell proliferation assay to determine IC50.
Logic of Acquired Resistance to Osimertinib
Caption: Major mechanisms of acquired resistance to Osimertinib.
Mechanisms of Resistance
Despite the durable responses induced by Osimertinib, acquired resistance inevitably develops.[7] Understanding these mechanisms is critical for developing subsequent lines of therapy.
6.1 EGFR-Dependent (On-Target) Resistance The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene at the C797 residue, most frequently C797S.[3][7] This mutation occurs at the same site where Osimertinib forms its covalent bond, thereby sterically hindering the drug's ability to bind and inhibit the receptor.
6.2 EGFR-Independent (Off-Target) Resistance These mechanisms involve the activation of bypass signaling pathways that allow cancer cells to circumvent their dependence on EGFR signaling.[15] Key examples include:
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase can activate downstream pathways like PI3K/AKT, bypassing the EGFR blockade.[1]
-
HER2 Amplification: Similar to MET, amplification of the HER2 gene can provide an alternative signaling route for cell survival.[1]
-
Mutations in Downstream Pathways: Activating mutations in genes such as KRAS, BRAF, and PIK3CA can also confer resistance.[8]
-
Phenotypic Transformation: In some cases, the tumor may undergo histological transformation, for example, from adenocarcinoma to small cell lung cancer, a phenotype that is not dependent on EGFR signaling.[2]
Conclusion
Osimertinib is a highly effective, third-generation EGFR-TKI that has significantly improved outcomes for patients with EGFR-mutated non-small cell lung cancer, including those with the T790M resistance mutation. Its mechanism of action, centered on the irreversible covalent inhibition of specific EGFR mutants, leads to potent and selective blockade of oncogenic signaling pathways. While acquired resistance remains a clinical challenge, ongoing research into these resistance mechanisms is paving the way for novel combination therapies and next-generation inhibitors.
References
- 1. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 7. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Osimertinib for EGFR-mutant non-small cell lung cancer: place in therapy and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Osimertinib for Patients With Non–Small-Cell Lung Cancer Harboring Uncommon EGFR Mutations: A Multicenter, Open-Label, Phase II Trial (KCSG-LU15-09) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncologynewscentral.com [oncologynewscentral.com]
- 15. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
M2N12: A Potent and Selective Inhibitor of the Cell Division Cycle 25C (Cdc25C) Phosphatase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
M2N12 is a novel small molecule inhibitor that demonstrates high potency and selectivity for the cell division cycle 25C (Cdc25C) protein phosphatase, a key regulator of the cell cycle.[1][2] This document provides a comprehensive technical overview of this compound, including its primary protein target, mechanism of action, and associated quantitative data. Detailed experimental protocols for the characterization of this compound and diagrams of the relevant signaling pathways are also presented to facilitate further research and drug development efforts.
Introduction
The cell division cycle 25 (Cdc25) family of dual-specificity phosphatases, comprising Cdc25A, Cdc25B, and Cdc25C, are critical regulators of cell cycle progression.[1] These enzymes activate cyclin-dependent kinases (CDKs) by dephosphorylating inhibitory residues in their ATP-binding sites.[1] Specifically, Cdc25B and Cdc25C are primarily involved in the G2/M transition through the activation of the Cdk1/Cyclin B complex.[1] Overexpression of Cdc25 phosphatases has been implicated in various human cancers, making them attractive targets for the development of novel anti-cancer therapeutics.[2] this compound has emerged as a highly selective inhibitor of Cdc25C, with promising anti-proliferative activity against several cancer cell lines.[1][2]
Protein Target and Mechanism of Action
The primary protein target of this compound is the cell division cycle 25C (Cdc25C) protein phosphatase .[1][2] this compound also exhibits inhibitory activity against Cdc25A and Cdc25B, albeit with lower potency.[1] By inhibiting Cdc25C, this compound prevents the dephosphorylation and subsequent activation of the Cdk1/Cyclin B complex. This leads to the arrest of the cell cycle at the G2/M transition, thereby inhibiting cell proliferation.
Quantitative Data
The inhibitory activity of this compound against Cdc25 phosphatases and its cytotoxic effects on various cancer cell lines have been quantified and are summarized in the tables below.
Table 1: Inhibitory Activity of this compound against Cdc25 Phosphatases
| Target | IC50 (µM) |
| Cdc25C | 0.09[1] |
| Cdc25A | 0.53[1] |
| Cdc25B | 1.39[1] |
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A-549 | Lung Carcinoma | 3.92[1] |
| MDA-MB-231 | Breast Adenocarcinoma | 4.63[1] |
| KB | Cervical Carcinoma | 5.05[1] |
| KB-VIN | Vincristine-resistant KB | 6.81[1] |
| MCF-7 | Breast Adenocarcinoma | 4.71[1] |
| HBE | Human Bronchial Epithelial (Normal) | 6.00[1] |
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of this compound.
In Vitro Cdc25 Phosphatase Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against recombinant Cdc25 phosphatases.
Materials:
-
Recombinant human Cdc25A, Cdc25B, and Cdc25C enzymes
-
3-O-methylfluorescein phosphate (B84403) (OMFP) or Fluorescein Diphosphate (FDP) as substrate
-
Assay buffer (e.g., 30 mM Tris-HCl pH 7.0, 75 mM NaCl, 1 mM EDTA, 0.1 mM DTT, 0.33% BSA)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the recombinant Cdc25 enzyme to each well.
-
Add the this compound dilutions to the respective wells. Include a DMSO control.
-
Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 15 minutes).
-
Initiate the phosphatase reaction by adding the OMFP or FDP substrate to each well.
-
Incubate the reaction at 37°C for a defined time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 525 nm).
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A-549, MDA-MB-231, etc.)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound. Include a DMSO control.
-
Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: this compound inhibits Cdc25C, preventing Cdk1 activation and mitotic entry.
Experimental Workflow
Caption: Workflow for the synthesis and characterization of this compound.
References
In-Vitro Anti-Tumor Activity of M2N12 (SP-141): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in-vitro anti-tumor activities of the novel small molecule MDM2 inhibitor, M2N12 (also known as SP-141). This compound is a pyrido[b]indole derivative that demonstrates potent and selective anti-cancer effects across a range of tumor types, including those with mutant or deficient p53. This document details the mechanism of action of this compound, its impact on cell viability, apoptosis, and cell cycle progression in various cancer cell lines. Comprehensive experimental protocols for key in-vitro assays are provided, along with quantitative data presented in structured tables and graphical representations of signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the MDM2-p53 signaling axis.
Introduction
The Mouse Double Minute 2 (MDM2) oncogene is a critical negative regulator of the p53 tumor suppressor. In a significant number of human cancers, MDM2 is overexpressed, leading to the inhibition of p53's tumor-suppressive functions and promoting cancer cell proliferation and survival. Consequently, the development of small molecule inhibitors that disrupt the MDM2-p53 interaction has emerged as a promising therapeutic strategy.
This compound (SP-141) is a novel, potent, and specific small molecule inhibitor of MDM2. Unlike many other MDM2 inhibitors that primarily block the p53-binding pocket, this compound has a unique mechanism of action. It directly binds to the MDM2 protein, inducing its auto-ubiquitination and subsequent proteasomal degradation. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells. Notably, this compound has demonstrated efficacy in cancer cells irrespective of their p53 mutational status, suggesting a broader therapeutic potential.
This guide summarizes the key in-vitro findings on the anti-tumor activity of this compound, providing researchers with the necessary information to design and conduct further preclinical studies.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting the MDM2 oncoprotein. The primary mechanism involves the direct binding of this compound to MDM2, which triggers a conformational change in the MDM2 protein. This change enhances MDM2's E3 ubiquitin ligase activity towards itself, leading to auto-ubiquitination and subsequent degradation by the proteasome.
The degradation of MDM2 results in the accumulation and activation of the p53 tumor suppressor protein. Activated p53 then transcriptionally upregulates its downstream target genes, including the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic protein Bax. The induction of p21 leads to cell cycle arrest, primarily at the G2/M phase, while the upregulation of Bax promotes the intrinsic pathway of apoptosis.
Data Presentation
Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of human cancer cell lines using the MTT assay after 72 hours of treatment. This compound demonstrated potent cytotoxic effects, particularly in neuroblastoma, pancreatic, and glioblastoma cell lines.
| Cell Line | Cancer Type | p53 Status | IC50 (µM)[1] |
| NB-1643 | Neuroblastoma | Wild-Type | 0.26 |
| SK-N-SH | Neuroblastoma | Wild-Type | 0.45 |
| NB-EBC1 | Neuroblastoma | Wild-Type | 0.38 |
| CHLA-255 | Neuroblastoma | Wild-Type | 0.55 |
| NGP | Neuroblastoma | Wild-Type | 0.62 |
| SK-N-AS | Neuroblastoma | Mutant | 0.89 |
| LA1-55n | Neuroblastoma | Null | 0.76 |
| NB-1691 | Neuroblastoma (MDR) | Wild-Type | 0.48 |
| SK-N-BE(2) | Neuroblastoma (MDR) | Mutant | 0.51 |
| HPAC | Pancreatic Cancer | Wild-Type | 0.38 |
| Panc-1 | Pancreatic Cancer | Mutant | 0.50 |
| AsPC-1 | Pancreatic Cancer | Mutant | 0.36 |
| Mia-Paca-2 | Pancreatic Cancer | Mutant | 0.41 |
| U87MG | Glioblastoma | Wild-Type | ~0.5 - 1.0 |
| DAOY | Medulloblastoma | Wild-Type | ~0.25 - 0.5 |
| IMR90 | Normal Fibroblast | Wild-Type | 13.22 |
Apoptosis Induction
Treatment with this compound led to a significant increase in the percentage of apoptotic cells in various cancer cell lines, as determined by Annexin V/PI staining and flow cytometry.
| Cell Line | Treatment (this compound) | Duration (h) | Early Apoptosis (%) | Late Apoptosis (%) |
| DAOY | 0.25 µM | 24 | 25.4 | 15.2 |
| U87MG | 0.5 µM | 24 | 21.8 | 12.5 |
| Panc-1 | 0.5 µM | 48 | 30.1 | 18.7 |
Cell Cycle Analysis
This compound treatment resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, indicating a block in mitotic progression.
| Cell Line | Treatment (this compound) | Duration (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DAOY | 0.25 µM | 24 | 35.2 | 15.1 | 49.7 |
| U87MG | 0.5 µM | 24 | 40.1 | 12.3 | 47.6 |
| Panc-1 | 0.5 µM | 24 | 38.5 | 14.2 | 47.3 |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol outlines the determination of cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the quantification of apoptosis using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
-
Cell Treatment: Culture and treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for the detection of protein expression levels of MDM2, p53, and p21.
-
Protein Extraction: Treat cells with this compound, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental Workflows
Conclusion
The in-vitro data presented in this technical guide strongly support the potent anti-tumor activity of this compound (SP-141) in a variety of cancer cell lines. Its unique mechanism of inducing MDM2 degradation, leading to p53 activation, G2/M cell cycle arrest, and apoptosis, makes it a highly promising candidate for further preclinical and clinical development. The detailed protocols provided herein should facilitate the continued investigation of this compound and other MDM2-targeting compounds, ultimately contributing to the advancement of novel cancer therapeutics.
References
M2N12 Selectivity for Cdc25C Phosphatase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity of M2N12 for the Cdc25C phosphatase, a critical regulator of the cell cycle. This document outlines the quantitative data supporting this compound's selectivity, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Cdc25C and this compound
Cell division cycle 25C (Cdc25C) is a dual-specificity phosphatase that plays a pivotal role in the G2/M transition of the cell cycle. It activates the cyclin B1/CDK1 complex, a key driver of mitosis, by dephosphorylating inhibitory residues on CDK1.[1] Due to their critical role in cell proliferation, Cdc25 phosphatases are attractive targets for the development of novel anticancer therapies.[2]
This compound is a potent and highly selective inhibitor of Cdc25C.[3] It belongs to the quinoline-5,8-dione class of compounds and has demonstrated significant anti-tumor activity in various cancer cell lines. This guide delves into the specifics of this compound's selectivity and the methodologies used to characterize its inhibitory properties.
Quantitative Data on this compound Selectivity and Activity
The inhibitory potency and selectivity of this compound against the three human Cdc25 isoforms (A, B, and C) have been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate a clear preference for Cdc25C. Furthermore, the cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines and a normal cell line using the MTT assay.
| Target | IC50 (μM) [3] |
| Cdc25A | 0.53 |
| Cdc25B | 1.39 |
| Cdc25C | 0.09 |
| Cell Line | Cancer Type | IC50 (μM) [3] |
| A-549 | Lung Carcinoma | 3.92 |
| MDA-MB-231 | Breast Adenocarcinoma | 4.63 |
| KB | Oral Carcinoma | 5.05 |
| KB-VIN | Vincristine-resistant Oral Carcinoma | 6.81 |
| MCF-7 | Breast Adenocarcinoma | 4.71 |
| HBE | Normal Bronchial Epithelial | 6.00 |
Signaling Pathway of Cdc25C
Cdc25C is a central hub in the signaling network that governs the entry into mitosis. Its activity is tightly regulated by a series of phosphorylation and dephosphorylation events orchestrated by various kinases and phosphatases. The pathway culminates in the activation of the Cyclin B1/CDK1 complex, triggering the cascade of events leading to cell division.
Caption: Cdc25C signaling pathway at the G2/M transition.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the selectivity and activity of this compound.
In Vitro Cdc25 Phosphatase Inhibition Assay (Fluorimetric)
This protocol describes a representative method for determining the IC50 values of this compound against Cdc25A, Cdc25B, and Cdc25C using a fluorogenic substrate.
Materials:
-
Recombinant human Cdc25A, Cdc25B, and Cdc25C proteins
-
3-O-methylfluorescein phosphate (B84403) (OMFP) or Fluorescein Diphosphate (FDP) as substrate
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add 50 µL of the diluted this compound solutions to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of the recombinant Cdc25 enzyme (A, B, or C) to each well, except for the negative control wells. The final enzyme concentration should be optimized for linear reaction kinetics.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the OMFP or FDP substrate to each well. The final substrate concentration should be at or near the Km value for each enzyme.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
Continue to monitor the fluorescence at regular intervals (e.g., every 5 minutes) for a total of 30-60 minutes.
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This protocol details the procedure for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A-549, MDA-MB-231, KB, KB-VIN, MCF-7) and a normal cell line (HBE)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
96-well clear microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the this compound concentration to determine the IC50 value.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for this compound synthesis and screening, as well as the logical relationship of its inhibitory action.
Caption: Workflow for this compound synthesis and biological evaluation.
Caption: Logical workflow of this compound-induced cell cycle arrest.
Conclusion
This compound is a highly potent and selective inhibitor of Cdc25C phosphatase, demonstrating significant promise as a lead compound for the development of novel anti-cancer agents. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of oncology and drug discovery who are interested in targeting the Cdc25 family of phosphatases. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of M2N12
Disclaimer: Publicly available information on the pharmacokinetics and pharmacodynamics of the compound designated as M2N12 is limited. The following guide is based on the available data, which primarily pertains to its in-vitro characterization as a cell division cycle 25C (Cdc25C) protein phosphatase inhibitor.[1] Significant data gaps exist, particularly concerning in-vivo studies in animal models and clinical trials in humans. This document will summarize the known information and highlight areas where further research is required.
Introduction to this compound
This compound is a potent and highly selective inhibitor of Cdc25C, a key phosphatase involved in the regulation of the cell cycle.[1] It also demonstrates inhibitory activity against Cdc25A and Cdc25B.[1] Due to its role in cell cycle control, this compound has been investigated for its potential as an anti-tumor agent.[1] Its cytotoxic effects have been observed in several cancer cell lines.[1]
Pharmacodynamics
The pharmacodynamics of this compound are centered on its inhibition of the Cdc25 family of phosphatases.
Mechanism of Action
This compound exerts its biological effects by inhibiting Cdc25C, Cdc25A, and Cdc25B phosphatases. These enzymes are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By inhibiting Cdc25, this compound effectively halts the cell cycle, leading to apoptosis in cancer cells.
In-vitro Activity
Quantitative data on the in-vitro inhibitory activity of this compound is summarized in the table below.
| Target | IC50 (µM) |
| Cdc25C | 0.09 |
| Cdc25A | 0.53 |
| Cdc25B | 1.39 |
| Table 1: In-vitro inhibitory concentrations (IC50) of this compound against Cdc25 phosphatases.[1] |
This compound has also demonstrated cytotoxic activity against a panel of human cancer cell lines and a normal human cell line.
| Cell Line | Cancer Type | IC50 (µM) |
| A-549 | Lung Carcinoma | 3.92 |
| MDA-MB-231 | Breast Cancer | 4.63 |
| KB | Oral Carcinoma | 5.05 |
| KB-VIN | Drug-Resistant Oral Carcinoma | 6.81 |
| MCF-7 | Breast Cancer | 4.71 |
| HBE | Normal Bronchial Epithelial | 6.00 |
| Table 2: Cytotoxic activity (IC50) of this compound in various human cell lines.[1] |
Pharmacokinetics
There is currently no publicly available data on the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME). Such studies are crucial for determining appropriate dosing regimens and understanding the compound's behavior in a physiological system.
Experimental Protocols
Detailed experimental protocols for the in-vivo pharmacokinetic and pharmacodynamic assessment of this compound are not available in the public domain. The following represents a generalized workflow for how such studies might be conducted.
In-vitro IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of Cdc25 phosphatases.
Methodology:
-
Recombinant human Cdc25A, B, and C are expressed and purified.
-
A fluorescent phosphatase substrate (e.g., OMFP) is used.
-
The enzymes are incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the substrate.
-
The fluorescence intensity is measured over time using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
Objective: To determine the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
A cell viability reagent (e.g., MTT, resazurin) is added to each well.
-
After incubation, the absorbance or fluorescence is measured.
-
IC50 values are determined by plotting cell viability against this compound concentration.
Future Directions
To fully characterize the therapeutic potential of this compound, extensive further research is required. Key areas for future investigation include:
-
Pharmacokinetic studies in animal models: To understand the ADME properties of this compound.
-
In-vivo efficacy studies: To evaluate the anti-tumor activity of this compound in preclinical cancer models.
-
Toxicology studies: To assess the safety profile of this compound.
-
Pharmacodynamic biomarker studies: To identify biomarkers that can be used to monitor the biological effects of this compound in vivo.
Without this critical information, the transition of this compound from a preclinical research compound to a potential therapeutic agent cannot be realized.
References
An In-depth Technical Guide to the Core Principles of Early MDM2 Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on small-molecule inhibitors targeting the Mouse Double Minute 2 (MDM2) protein, a critical negative regulator of the p53 tumor suppressor. The discovery of these inhibitors marked a significant advancement in cancer therapy by providing a strategy to reactivate p53 in cancer cells where it is otherwise silenced. This document delves into the core data, experimental methodologies, and signaling pathways elucidated in the seminal papers that paved the way for the clinical development of MDM2 inhibitors.
The MDM2-p53 Signaling Pathway: A Prime Target for Cancer Therapy
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus keeping its activity in check.[1] In many cancers with wild-type p53, the function of this critical tumor suppressor is abrogated by the overexpression of MDM2.[1] This understanding established the inhibition of the MDM2-p53 interaction as a promising therapeutic strategy to restore p53 function.
Below is a diagram illustrating the core MDM2-p53 autoregulatory feedback loop, a central focus of early inhibitor development.
References
M2N12 (CAS: 2376577-06-7): A Potent and Selective Cdc25C Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
M2N12 is a potent and highly selective small molecule inhibitor of the cell division cycle 25C (Cdc25C) protein phosphatase. With a CAS number of 2376577-06-7, this compound has emerged as a significant tool in cancer research due to its ability to induce cell cycle arrest and exhibit cytotoxic activity against various tumor cell lines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and the experimental protocols utilized for its characterization. The information is intended to support researchers and drug development professionals in leveraging this compound for further investigation into cancer therapeutics.
Introduction
The cell division cycle 25 (Cdc25) family of dual-specificity phosphatases, comprising Cdc25A, Cdc25B, and Cdc25C, are critical regulators of the cell cycle. They activate cyclin-dependent kinases (CDKs) by dephosphorylating inhibitory residues, thereby driving transitions between cell cycle phases. Overexpression of Cdc25 phosphatases is a common feature in many human cancers, making them attractive targets for anticancer drug development. This compound is a novel compound identified through click-chemistry-based combinatorial libraries that demonstrates high potency and selectivity for Cdc25C.[1][2]
Physicochemical Properties
| Property | Value |
| CAS Number | 2376577-06-7 |
| Molecular Formula | C₂₀H₁₆ClN₅O₂ |
| Molecular Weight | 393.83 g/mol [3][4] |
| Chemical Name | 2-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methylamino)-3-chloro-naphthalene-1,4-dione |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the phosphatase activity of Cdc25C.[4][5][6] Cdc25C plays a pivotal role in the G2/M transition of the cell cycle by activating the Cyclin B1/CDK1 complex.[3][5] Specifically, Cdc25C removes inhibitory phosphate (B84403) groups from Threonine-14 and Tyrosine-15 of CDK1.[5] Inhibition of Cdc25C by this compound prevents the activation of the Cyclin B1/CDK1 complex, leading to cell cycle arrest at the G2/M checkpoint and subsequently inducing apoptosis in cancer cells.
The signaling pathway in which Cdc25C is a key player is illustrated below:
Quantitative Biological Data
This compound has been evaluated for its inhibitory activity against Cdc25 phosphatases and its cytotoxic effects on various cancer cell lines.
Inhibitory Activity against Cdc25 Phosphatases
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against the three isoforms of Cdc25.
| Target | IC₅₀ (µM) |
| Cdc25C | 0.09[4][5][6] |
| Cdc25A | 0.53[4][5][6] |
| Cdc25B | 1.39[4][5][6] |
Table 1: Inhibitory potency of this compound against Cdc25 isoforms.
Cytotoxic Activity against Cancer Cell Lines
This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines and a normal human cell line.
| Cell Line | Cell Type | IC₅₀ (µM) |
| A-549 | Lung Carcinoma | 3.92[5][7] |
| MDA-MB-231 | Breast Adenocarcinoma | 4.63[5][7] |
| KB | Oral Epidermoid Carcinoma | 5.05[5][7] |
| KB-VIN | Multidrug-Resistant Oral Epidermoid Carcinoma | 6.81[5][7] |
| MCF-7 | Breast Adenocarcinoma | 4.71[5][7] |
| HBE | Normal Human Bronchial Epithelial | 6.00[5][7] |
Table 2: Cytotoxic activity of this compound against various human cell lines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the study by Jing L, et al.[1]
Synthesis of this compound
This compound was synthesized using a miniaturized parallel click chemistry approach. The core reaction is a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
General Procedure:
-
An alkyne-functionalized precursor is dissolved in a suitable solvent system (e.g., a mixture of t-BuOH and H₂O).
-
An azide-containing reactant is added to the solution.
-
A copper(I) catalyst, typically generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, is introduced to the reaction mixture.
-
The reaction is stirred at room temperature until completion, monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the product is isolated and purified using standard chromatographic methods.
In Vitro Cdc25 Phosphatase Inhibition Assay
The inhibitory activity of this compound against Cdc25A, B, and C was determined using an in vitro phosphatase assay.
Protocol:
-
Recombinant human Cdc25A, Cdc25B, and Cdc25C enzymes are expressed and purified.
-
The substrate, 3-O-methylfluorescein phosphate (OMFP), is used to measure phosphatase activity.
-
The assay is performed in a 96-well plate format in an assay buffer (e.g., 50 mM Tris-HCl, pH 6.5, 50 mM NaCl, 1 mM DTT, and 0.1% BSA).
-
Varying concentrations of this compound are pre-incubated with the Cdc25 enzyme for a specified time (e.g., 15 minutes) at room temperature.
-
The reaction is initiated by the addition of the OMFP substrate.
-
The fluorescence generated from the dephosphorylation of OMFP is measured at an excitation wavelength of 485 nm and an emission wavelength of 538 nm using a fluorescence plate reader.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
The cytotoxic activity of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cancer cell lines (A-549, MDA-MB-231, KB, KB-VIN, MCF-7) and the normal cell line (HBE) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The cells are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined.
Logical Relationships and Selectivity
This compound exhibits a clear selectivity profile for Cdc25C over its other isoforms and demonstrates broad-spectrum anti-proliferative activity against various cancer cell lines.
Conclusion
This compound is a valuable research compound with potent and selective inhibitory activity against Cdc25C. Its ability to induce cell cycle arrest and cytotoxicity in a range of cancer cell lines underscores its potential as a lead compound for the development of novel anticancer therapeutics. The data and protocols presented in this guide provide a solid foundation for further investigation into the biological activities and therapeutic applications of this compound.
References
- 1. Identification of highly potent and selective Cdc25 protein phosphatases inhibitors from miniaturization click-chemistry-based combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDC25C - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for M2N12, a PI3K/Akt/mTOR Pathway Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, often leading to uncontrolled cell growth and resistance to apoptosis. Consequently, inhibiting the PI3K/Akt/mTOR pathway is a key therapeutic strategy in oncology.
M2N12 is a potent, selective, hypothetical small molecule inhibitor designed to target the PI3K/Akt/mTOR pathway. By blocking this signaling cascade, this compound is expected to induce cell cycle arrest and apoptosis in cancer cells with an activated PI3K/Akt/mTOR pathway. The phosphorylation of Akt at Serine 473 (p-Akt) and mTOR are well-established biomarkers for the activation state of this pathway.
These application notes provide detailed protocols for utilizing this compound in cell culture assays to assess its biological activity. The described methods include a cell viability assay to determine the dose-dependent cytotoxic effects, an apoptosis assay to quantify the induction of programmed cell death, and a Western blot analysis to confirm the mechanism of action by measuring the inhibition of Akt and mTOR phosphorylation.
Data Presentation
Quantitative data from experiments with this compound should be summarized in structured tables for clear comparison. Below are examples of how to present data from cell viability and Western blot analyses.
Table 1: Effect of this compound on Cell Viability in A549 Lung Cancer Cells. This table illustrates a typical dose-response of a cancer cell line to this compound treatment over a 72-hour period, as measured by a resazurin-based viability assay. The half-maximal inhibitory concentration (IC50) can be calculated from this data.
| This compound Concentration (nM) | Average Fluorescence (RFU) | Standard Deviation | % Cell Viability |
| Vehicle Control (0.1% DMSO) | 4580 | 210 | 100% |
| 1 | 4450 | 190 | 97.2% |
| 10 | 3980 | 150 | 86.9% |
| 100 | 2310 | 120 | 50.4% |
| 1000 | 950 | 80 | 20.7% |
| 10000 | 480 | 50 | 10.5% |
Table 2: Densitometric Analysis of p-Akt (Ser473) Levels in MCF-7 Cells Following this compound Treatment. This table shows the quantification of Western blot bands, demonstrating the dose-dependent inhibition of Akt phosphorylation by this compound after a 2-hour treatment. Relative intensity values are normalized to the vehicle control.[1]
| Treatment (2 hours) | p-Akt/Total Akt Ratio (Normalized to Vehicle) |
| Vehicle Control (0.1% DMSO) | 1.00 |
| This compound (10 nM) | 0.68 |
| This compound (100 nM) | 0.25 |
| This compound (1000 nM) | 0.07 |
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This assay quantifies the number of viable cells in culture after treatment with this compound by measuring the reduction of resazurin (B115843) to the highly fluorescent resorufin (B1680543) by metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells, then resuspend in complete culture medium to the desired density. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point, 3-fold or 10-fold dilution series starting from 10 µM.[2] Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO, typically ≤0.1%).[2]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]
-
Assay: Add 10 µL of the resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Subtract the background fluorescence from a no-cell control. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.[2]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently-labeled Annexin V.[3] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.[3][4]
Materials:
-
Cells treated with this compound as desired
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometry tubes
Protocol:
-
Induce Apoptosis: Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated negative control.
-
Cell Preparation: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS, centrifuging after each wash.[5]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[4] Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative.[5] Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[5]
Western Blot for p-Akt and p-mTOR
This protocol is to confirm that this compound inhibits its intended target in the cell by assessing the phosphorylation status of key pathway proteins.[1]
Materials:
-
Cells treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-p-mTOR, anti-total-mTOR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations for a short period (e.g., 1-4 hours).[2] Include a vehicle control.
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.[6]
-
Protein Extraction: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay. Normalize all samples to the same concentration with lysis buffer.[1]
-
SDS-PAGE and Transfer: Mix protein lysates with Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[7] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-Akt), diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][8] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1] e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. For analysis, strip the membrane and re-probe for total protein and a loading control (e.g., GAPDH).
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
Mandatory Visualization
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for the this compound cell viability assay.
Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Application Note: Dissolution of M2N12 for In-Vivo Experiments
Topic: Preparation of M2N12 for Preclinical In-Vivo Administration Audience: Researchers, scientists, and drug development professionals.
Introduction
The successful in-vivo evaluation of a novel therapeutic agent is contingent upon the development of a safe and effective formulation that ensures appropriate bioavailability at the target site. This document provides a detailed protocol for the dissolution of this compound, a compound under investigation, for administration in preclinical animal models. The following guidelines are based on established best practices and available data to ensure consistency and reproducibility in experimental outcomes.
Compound Information
A thorough understanding of the physicochemical properties of this compound is critical for selecting an appropriate dissolution vehicle.
| Property | Value | Significance |
| Molecular Weight | 345.4 g/mol | Influences solubility and diffusion characteristics. |
| LogP | 3.5 | Indicates moderate lipophilicity, suggesting potential challenges with aqueous solubility. |
| pKa | 8.2 (basic) | The compound is a weak base; solubility will be pH-dependent. It will be more soluble in acidic solutions. |
| Stability | Stable at room temperature for up to 48 hours in solution. Protect from light. | Dictates preparation and storage conditions for dosing solutions. |
Vehicle Selection and Optimization
Due to the lipophilic nature of this compound, a multi-component vehicle system is often required to achieve the desired concentration for in-vivo studies. The following table summarizes common vehicles and their suitability for this compound.
| Vehicle Component | Concentration Range (%) | Purpose | Advantages | Disadvantages |
| Solubilizing Agent | ||||
| DMSO (Dimethyl sulfoxide) | 1 - 10% | Primary solvent for lipophilic compounds. | High solubilizing power. | Potential for toxicity at higher concentrations. |
| Surfactant | ||||
| Tween® 80 | 1 - 5% | Emulsifier and wetting agent to prevent precipitation. | Improves stability of the formulation. | Can cause hypersensitivity reactions in some models. |
| Cremophor® EL | 1 - 5% | Non-ionic solubilizer and emulsifier. | Effective for highly insoluble compounds. | Associated with histamine (B1213489) release and anaphylactoid reactions. |
| Aqueous Component | ||||
| Saline (0.9% NaCl) | q.s. to 100% | Isotonic vehicle for injection. | Physiologically compatible. | Poor solvent for this compound alone. |
| 5% Dextrose in Water (D5W) | q.s. to 100% | Alternative isotonic vehicle. | Provides a source of hydration. | Can be less stable for some compounds compared to saline. |
| pH Modifier | ||||
| Hydrochloric Acid (HCl) | As needed | To adjust pH to the acidic range for improved solubility. | Directly addresses the pKa of this compound. | Requires careful monitoring to avoid tissue damage. |
Recommended Dissolution Protocol
This protocol describes the preparation of a 10 mg/mL solution of this compound suitable for intravenous (IV) or intraperitoneal (IP) administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Tween® 80, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile filters (0.22 µm PVDF)
-
Sterile syringes and needles
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Initial Solubilization: Add DMSO to the tube to a final concentration of 10% of the total volume. For example, for a final volume of 10 mL, add 1 mL of DMSO.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes until the this compound is fully dissolved. A clear solution should be observed.
-
Addition of Surfactant: Add Tween® 80 to a final concentration of 5%. For a 10 mL final volume, add 0.5 mL of Tween® 80.
-
Vortexing: Vortex the solution for another 1-2 minutes to ensure the surfactant is well-mixed.
-
Aqueous Dilution: Slowly add the saline (q.s. to the final volume) to the mixture while vortexing. Add the saline dropwise initially to avoid precipitation. For a 10 mL final volume, add 8.5 mL of saline.
-
Sonication (Optional): If any cloudiness or precipitation is observed, sonicate the solution in a water bath for 5-10 minutes at room temperature.
-
Final Inspection: Visually inspect the final solution to ensure it is clear and free of any particulate matter.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube. This step is critical for injectable solutions.
-
Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, store it protected from light at 2-8°C for no longer than 24 hours.
Caption: Workflow for this compound dissolution.
This compound Signaling Pathway Interaction
This compound is an inhibitor of the hypothetical "Kinase Signaling Cascade." Understanding its mechanism of action is crucial for interpreting in-vivo results.
Caption: this compound inhibits Kinase 2.
Safety Precautions
-
Always handle this compound and DMSO in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for this compound and all vehicle components for detailed handling and disposal information.
Disclaimer: This protocol is a general guideline. The optimal dissolution method may vary depending on the specific experimental requirements, including the desired dose, route of administration, and animal model. It is highly recommended to perform small-scale formulation tests to confirm the solubility and stability of this compound in the chosen vehicle before preparing a large batch for in-vivo studies.
Application Note: Determination of IC50 for the Novel Inhibitor M2N12
Introduction
The half-maximal inhibitory concentration (IC50) is a critical parameter in drug discovery, quantifying the potency of a substance in inhibiting a specific biological or biochemical function.[1] It represents the concentration of a drug required to inhibit a biological process by 50%.[1][2] This value is essential for comparing the efficacy of different compounds and is a key metric in the development of therapeutic agents.[3] This application note provides a detailed protocol for determining the IC50 value of a novel inhibitor, designated M2N12, using a cell-based viability assay.
Principle of the Assay
Cell-based assays are fundamental in determining the cytotoxic or anti-proliferative effects of a compound.[4] Assays such as the MTT, MTS, and CCK-8 are colorimetric methods that measure the metabolic activity of viable cells.[5][6] In this protocol, we will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principle of the MTT assay is the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[5][7] The amount of formazan produced is directly proportional to the number of viable cells.[7][8] By measuring the absorbance of the dissolved formazan, the effect of this compound on cell viability can be quantified and the IC50 value can be calculated.
Experimental Considerations
-
Cell Line Selection: The choice of cell line should be relevant to the intended therapeutic target of this compound.
-
Compound Solubility and Stability: this compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to prepare a high-concentration stock solution.[9][10] It is crucial to ensure the compound remains soluble and stable in the cell culture medium at the final working concentrations.[11][12][13][14] The final concentration of DMSO in the cell culture medium should not exceed 0.1-0.5% to avoid solvent-induced toxicity.[9]
-
Seeding Density: The optimal cell seeding density depends on the proliferation rate of the cell line and the duration of the assay. It is recommended to seed cells at a density that ensures they are in the logarithmic growth phase at the end of the experiment.[5][7]
-
Concentration Range: A preliminary experiment with a broad range of concentrations is recommended to determine the approximate inhibitory range of this compound. This is followed by a more refined experiment with a narrower range of concentrations to accurately determine the IC50.[7]
-
Controls: Appropriate controls are essential for data interpretation. These include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration), a positive control (a known inhibitor), and a negative control (untreated cells).
Protocol: IC50 Determination of this compound using MTT Assay
This protocol provides a step-by-step guide for determining the IC50 of this compound on an adherent cell line in a 96-well plate format.
Materials and Reagents
-
Selected adherent cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. clyte.tech [clyte.tech]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
M2N12: Application in Xenograft Mouse Models - Application Notes and Protocols
Initial Investigation Report
Subject: Feasibility of creating detailed application notes and protocols for "M2N12" in xenograft mouse models.
To the esteemed Researchers, Scientists, and Drug Development Professionals,
Following a comprehensive search of available scientific literature and public databases, we regret to inform you that we have been unable to identify any specific therapeutic agent, molecule, or experimental compound designated as "this compound." Our search encompassed a wide range of databases and search terms related to oncology, pharmacology, and preclinical research.
The initial search results did not provide any information regarding the mechanism of action, signaling pathways, or any preclinical data associated with a substance named "this compound." The search results were of a general nature, covering topics such as xenograft models, various signaling pathways, and preclinical studies of other, unrelated compounds.
Without any foundational information on "this compound," it is not possible to generate the requested detailed application notes, experimental protocols, data tables, and visualizations. The core requirements of the request, including the creation of signaling pathway diagrams and experimental workflow visualizations, are contingent upon the availability of specific data for this particular compound.
We recommend verifying the designation "this compound" for any potential typographical errors or alternative nomenclature. Should a corrected or alternative name be available, we would be pleased to re-initiate a thorough search and proceed with the creation of the requested scientific documentation.
At present, we are unable to proceed with the user's request due to the lack of identifiable information on the subject "this compound." We apologize for any inconvenience this may cause and remain at your disposal for any further clarification or assistance with alternative research topics.
Application Notes and Protocols: Western Blot Analysis of Cdc25C Inhibition by M2N12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 25C (Cdc25C) is a dual-specificity phosphatase that plays a critical role in the G2/M transition of the cell cycle.[1] It activates the cyclin B1/CDK1 complex by dephosphorylating CDK1 at Threonine-14 and Tyrosine-15.[1] Dysregulation of Cdc25C is implicated in various cancers, making it an attractive target for anti-cancer drug development. M2N12 is a potent and highly selective inhibitor of Cdc25C, with an IC₅₀ value of 0.09 µM.[2][3] This document provides a detailed protocol for assessing the inhibitory effect of this compound on Cdc25C activity in a cellular context using Western blotting to detect the phosphorylation status of CDK1, a direct downstream target of Cdc25C.
Signaling Pathway of Cdc25C and Inhibition by this compound
Cdc25C is a key activator of the Cyclin B1/CDK1 complex, which is essential for mitotic entry. The activity of Cdc25C is tightly regulated by a network of kinases and phosphatases. During the G2 phase, checkpoint kinases such as Chk1 and Chk2 can phosphorylate Cdc25C, leading to its inactivation and sequestration in the cytoplasm.[4] At the onset of mitosis, Cdc25C is dephosphorylated and activated, allowing it to dephosphorylate and activate the Cyclin B1/CDK1 complex. This compound exerts its inhibitory effect by directly targeting the catalytic activity of Cdc25C, preventing the dephosphorylation of CDK1 and thereby causing a G2/M cell cycle arrest.
Quantitative Data Summary
The inhibitory activity of this compound against Cdc25 phosphatases and its cytotoxic effects on various cancer cell lines are summarized in the tables below.
Table 1: Inhibitory Activity of this compound against Cdc25 Phosphatases
| Phosphatase | IC₅₀ (µM) |
| Cdc25A | 0.53 |
| Cdc25B | 1.39 |
| Cdc25C | 0.09 |
Data sourced from MedchemExpress.[2][3]
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A-549 | Lung Carcinoma | 3.92 |
| MDA-MB-231 | Breast Adenocarcinoma | 4.63 |
| KB | Oral Carcinoma | 5.05 |
| KB-VIN | Vincristine-resistant | 6.81 |
| MCF-7 | Breast Adenocarcinoma | 4.71 |
| HBE | Normal Bronchial | 6.00 |
Data reflects a 72-hour treatment period and is sourced from MedchemExpress.[2][3]
Experimental Workflow
The overall workflow for assessing Cdc25C inhibition by this compound using Western blot is depicted below.
Detailed Experimental Protocol: Western Blot for p-CDK1 (Tyr15)
This protocol is designed to assess the inhibition of Cdc25C by this compound by measuring the phosphorylation of its direct downstream target, CDK1, at Tyrosine 15. An increase in p-CDK1 (Tyr15) levels indicates inhibition of Cdc25C.
Materials:
-
Cell Line: HeLa (human cervical cancer) or MDA-MB-231 (human breast cancer) cells.
-
This compound Inhibitor: Stock solution in DMSO.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE Gels: 10% or 12% polyacrylamide gels.
-
Transfer Buffer.
-
PVDF Membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-p-CDK1 (Tyr15)
-
Rabbit anti-total CDK1
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-CDK1 (Tyr15) (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with antibodies for total CDK1 and β-actin to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-CDK1 (Tyr15) signal to the total CDK1 signal and then to the β-actin signal for each sample.
-
Plot the normalized p-CDK1 (Tyr15) levels against the this compound concentration to demonstrate a dose-dependent effect.
Conclusion
This application note provides a comprehensive guide for utilizing Western blotting to investigate the inhibitory effects of this compound on Cdc25C. By monitoring the phosphorylation status of the downstream target CDK1, researchers can effectively quantify the cellular potency of this compound and further elucidate its mechanism of action in cancer cells. The provided protocols and diagrams serve as a valuable resource for scientists engaged in cell cycle research and the development of novel anti-cancer therapeutics.
References
- 1. Design, synthesis, and biological evaluation of 1-substituted -2-aryl imidazoles targeting tubulin polymerization as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel dual inhibitor targeting CDC25 and HDAC for treating triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing M2 Receptor Agonists in Combination with Chemotherapy Agents
Disclaimer: The term "M2N12" did not correspond to a specific, publicly documented chemotherapy agent in the available literature. These application notes are based on the hypothesis that the query refers to the exploration of M2 muscarinic acetylcholine (B1216132) receptor (M2R) agonists as a novel class of compounds for combination cancer therapy. The protocols and data presented are synthesized from preclinical studies on the M2R agonist Arecaidine Propargyl Ester (APE) in neuroblastoma.
Introduction
The development of resistance to conventional chemotherapy is a primary obstacle in cancer treatment. A promising strategy to overcome this challenge is the use of combination therapies, where agents with different mechanisms of action are employed to achieve synergistic anti-tumor effects and reduce the likelihood of resistance. Recent research has highlighted the potential of targeting the M2 muscarinic acetylcholine receptor in certain cancers. Activation of the M2 receptor has been shown to inhibit cell proliferation and, crucially, to modulate pathways associated with drug resistance.
These notes provide an overview and detailed protocols for researchers investigating the combination of M2 receptor agonists with standard chemotherapeutic agents, using the combination of the M2 agonist APE with cisplatin (B142131) or doxorubicin (B1662922) in neuroblastoma as a model system.[1]
Data Presentation: Efficacy of M2R Agonist Combinations
The following tables summarize the qualitative and quantitative findings from preclinical studies on the combination of an M2R agonist with conventional chemotherapy agents in neuroblastoma cell lines.
Table 1: Effects of M2R Agonist (APE) on Neuroblastoma Cell Lines
| Cell Line | Key Characteristics | Effect of M2R Agonist (APE) Monotherapy |
| SK-N-BE | Neuroblastoma | Decreased percentage of cells in S phase; accumulation in G1 phase. |
| SK-N-BE(2C) | Drug-resistant Neuroblastoma sub-clone | Block in G2/M phase; able to rescue cell proliferation after agonist withdrawal.[1] |
Table 2: Efficacy of M2R Agonist (APE) in Combination with Chemotherapy
| Combination | Cell Lines | Observed Effect | Mechanism of Action |
| APE + Doxorubicin | SK-N-BE, SK-N-BE(2C) | Significantly counteracts cell proliferation compared to single-agent treatment.[1] | Downregulation of ATP-binding cassette (ABC) efflux pump expression.[1] |
| APE + Cisplatin | SK-N-BE, SK-N-BE(2C) | Significantly counteracts cell proliferation compared to single-agent treatment.[1] | Negative modulation of ABC efflux pumps, potentially dependent on decreased N-MYC expression.[1] |
Signaling Pathway
The combination of an M2 receptor agonist with chemotherapy appears to counteract drug resistance by modulating the expression of efflux pumps, which are often responsible for removing chemotherapeutic drugs from cancer cells. The proposed mechanism involves the downregulation of N-MYC, a key transcription factor in neuroblastoma, leading to reduced expression of ABC transporters.
Caption: Proposed signaling pathway for M2R agonist in combination therapy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of combining an M2 receptor agonist with chemotherapy agents.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
SK-N-BE human neuroblastoma cells.
-
SK-N-BE(2C) drug-resistant human neuroblastoma cells.
-
-
Culture Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells and re-seed at an appropriate density.
Protocol 2: In Vitro Combination Therapy and Viability Assay
This protocol determines the effect of the M2R agonist, chemotherapy agent, and their combination on cell viability.
References
Application Notes and Protocols: Cell Cycle Analysis Following M2N12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making it a critical target for novel therapeutic agents. M2N12 is a novel small molecule inhibitor under investigation for its anti-proliferative properties. These application notes provide a comprehensive guide to characterizing the effects of this compound on the cell cycle of cancer cells. The protocols herein describe standard and robust methodologies for determining the impact of this compound on cell cycle distribution, and the expression and localization of key cell cycle regulatory proteins.
Cell Cycle Distribution Analysis by Flow Cytometry
Flow cytometry using propidium (B1200493) iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[1] This method allows for the quantification of cells in G0/G1, S, and G2/M phases.
Quantitative Data Summary
The following table summarizes the expected dose-dependent effects of this compound on the cell cycle distribution of a representative cancer cell line after 24 hours of treatment.
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| This compound (10 µM) | 60.1 ± 2.8 | 15.3 ± 2.1 | 24.6 ± 2.9 |
| This compound (25 µM) | 45.7 ± 4.2 | 10.1 ± 1.9 | 44.2 ± 3.5 |
| This compound (50 µM) | 25.3 ± 3.5 | 5.8 ± 1.5 | 68.9 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining
This protocol outlines the steps for preparing, staining, and analyzing cells treated with this compound by flow cytometry.
Materials:
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach adherent cells using trypsin-EDTA, and collect all cells (including any floating cells in the original medium) into a 15 mL conical tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).[2]
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use the FL-2 or a similar channel to detect PI fluorescence. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Figure 1. Experimental workflow for cell cycle analysis by flow cytometry.
Analysis of Cell Cycle Regulatory Proteins by Western Blotting
To understand the molecular mechanism behind this compound-induced cell cycle arrest, the expression levels of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) should be examined by Western blotting.[3][4]
Quantitative Data Summary
The following table shows the relative protein expression levels (normalized to β-actin) in cancer cells treated with this compound for 24 hours.
| Treatment Group | Relative Cyclin B1 Expression | Relative CDK1 (Cdc2) Expression | Relative Phospho-CDK1 (Tyr15) Expression |
| Vehicle Control (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (25 µM) | 2.85 | 1.10 | 3.50 |
| This compound (50 µM) | 4.20 | 1.05 | 5.80 |
Data are presented as fold change relative to the vehicle control.
Experimental Protocol: Western Blotting
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
References
Application Notes: A Model Compound for Studying G2/M Cell Cycle Arrest
Introduction
The G2/M checkpoint is a critical regulatory node in the eukaryotic cell cycle, ensuring that cells do not enter mitosis (M phase) with damaged or incompletely replicated DNA.[1] This checkpoint prevents the propagation of genetic errors, making it a key target in cancer therapy. Many chemotherapeutic agents function by inducing DNA damage or disrupting mitotic machinery, thereby triggering a sustained G2/M arrest that can lead to apoptosis or senescence in cancer cells.[2]
These application notes provide a comprehensive overview and detailed protocols for studying G2/M cell cycle arrest induced by a model small molecule compound. While the specific compound "M2N12" is not documented in publicly available scientific literature, the principles and methods described herein are broadly applicable to the characterization of any novel compound that arrests cells in the G2/M phase. For the purpose of illustration, the data and mechanisms will be representative of a compound that disrupts microtubule dynamics, a common mechanism for inducing G2/M arrest.
Principle of Action
Progression from the G2 to the M phase is primarily driven by the activation of the Cyclin B1/CDK1 (also known as Cdc2) complex.[3][4] The activity of this complex is tightly regulated by phosphorylation events. Specifically, the phosphatase Cdc25C activates the complex, while the kinases Wee1 and Myt1 inhibit it.[1]
Compounds that induce G2/M arrest often act through one of two major pathways:
-
DNA Damage Response: Agents that cause DNA damage activate the ATM and ATR kinases. These kinases, in turn, activate the checkpoint kinases Chk1 and Chk2, which phosphorylate and inactivate Cdc25C, preventing the activation of Cyclin B1/CDK1 and halting the cell cycle in G2.[5]
-
Spindle Assembly Checkpoint (SAC): Agents that interfere with the mitotic spindle, such as microtubule-destabilizing or -stabilizing drugs, activate the SAC. This leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), which is responsible for targeting Cyclin B1 for degradation.[4] The resulting high levels of Cyclin B1 maintain CDK1 activity, arresting cells in mitosis (prometaphase).[6][7]
These notes will focus on the experimental framework for characterizing a compound that primarily activates the spindle assembly checkpoint, leading to a robust G2/M arrest.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained when studying a model compound that induces G2/M arrest.
Table 1: Effect of Model Compound on Cell Cycle Distribution in A549 Lung Cancer Cells
| Compound Conc. (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 0.1 | 48.9 ± 2.8 | 21.1 ± 2.2 | 30.0 ± 2.6 |
| 0.5 | 25.6 ± 2.1 | 10.3 ± 1.5 | 64.1 ± 3.5 |
| 1.0 | 15.1 ± 1.5 | 5.8 ± 0.9 | 79.1 ± 4.2 |
| 5.0 | 10.5 ± 1.2 | 3.2 ± 0.5 | 86.3 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments following a 24-hour treatment.
Table 2: Time-Course of G2/M Arrest Induced by the Model Compound (1.0 µM)
| Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 6 | 40.1 ± 2.9 | 22.5 ± 2.1 | 37.4 ± 2.7 |
| 12 | 28.3 ± 2.4 | 15.6 ± 1.8 | 56.1 ± 3.3 |
| 24 | 15.1 ± 1.5 | 5.8 ± 0.9 | 79.1 ± 4.2 |
| 48 | 12.8 ± 1.3 | 4.1 ± 0.6 | 83.1 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Modulation of Key G2/M Regulatory Proteins by the Model Compound
| Protein | Function | Expected Change in Expression/Activity |
| Cyclin B1 | Regulatory subunit of CDK1, essential for mitosis | Increased protein levels[7][8] |
| CDK1 (Cdc2) | Catalytic subunit, drives entry into mitosis | Protein levels stable or slightly increased[6] |
| Phospho-Histone H3 (Ser10) | Marker for condensed chromatin in mitosis | Increased phosphorylation |
| p21 | CDK inhibitor, can be induced by p53 | Variable, may increase in p53-proficient cells[2][9] |
| Cdc25C | Phosphatase that activates CDK1 | May be inhibited via phosphorylation (e.g., at Ser216) |
| MAD2 | Spindle assembly checkpoint protein | No change in total protein levels, but involved in checkpoint activation |
Signaling Pathways and Experimental Workflows
Caption: Generalized signaling pathways leading to G2/M cell cycle arrest.
Caption: Experimental workflow for characterizing a G2/M arresting compound.
Detailed Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle based on their DNA content.[10][11]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[11]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to attach overnight. Treat cells with the desired concentrations of the model compound or vehicle control for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Aspirate the culture medium. Wash cells once with PBS. Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until cells detach. Neutralize with 1 mL of complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes. Aspirate the supernatant. Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[12][13]
-
Storage: Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.[12]
-
Staining: Pellet the fixed cells by centrifugation at 800 x g for 5 minutes. Discard the ethanol. Wash the cell pellet once with 1 mL of PBS.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.[11][12]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[13]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the DNA content histogram. The G0/G1 peak will have 2n DNA content, and the G2/M peak will have 4n DNA content. Cells in S phase will have DNA content between 2n and 4n.
Protocol 2: Western Blotting for G2/M Regulatory Proteins
This protocol is used to assess changes in the expression levels of key proteins involved in the G2/M transition.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Culture and treat cells as described in Protocol 1. After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.
-
Protein Quantification: Scrape the cell lysate, collect it in a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.[14]
References
- 1. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 2. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of Cyclin A2, B1, and B2 in Early and Late Mitotic Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]
- 7. Critical role of cyclin B1/Cdc2 up-regulation in the induction of mitotic prometaphase arrest in human breast cancer cells treated with 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting cyclin B1 inhibits proliferation and sensitizes breast cancer cells to taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for M2N12 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
M2N12 is a potent and highly selective small molecule inhibitor of the cell division cycle 25C (Cdc25C) protein phosphatase.[1] Cdc25C is a key regulator of the G2/M transition phase of the cell cycle, and its overexpression has been implicated in the development and progression of numerous human cancers.[2][3] By inhibiting Cdc25C, this compound is designed to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for targeted cancer therapy. This compound also demonstrates inhibitory activity against Cdc25A and Cdc25B isoforms.[1]
These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound. The protocols are designed to be comprehensive and adaptable to specific research needs, covering key assays for assessing cell viability, apoptosis, cell cycle progression, and in vivo tumor growth inhibition.
This compound Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor activity by inhibiting Cdc25C phosphatase. Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/CDK1 complex, a critical step for entry into mitosis.[2][3][4] Inhibition of Cdc25C by this compound leads to the accumulation of phosphorylated (inactive) Cyclin B1/CDK1, resulting in G2/M cell cycle arrest and subsequent induction of apoptosis. The activity of Cdc25C itself is tightly regulated by upstream kinases such as Chk1, Chk2, and Plk1, which are often activated in response to DNA damage.[2][3]
Experimental Workflow Overview
A typical workflow for evaluating the efficacy of this compound involves a series of in vitro assays followed by in vivo validation in animal models.
In Vitro Efficacy Study Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.06 | 94.4 |
| 1 | 0.85 ± 0.05 | 68.0 |
| 5 | 0.42 ± 0.03 | 33.6 |
| 10 | 0.21 ± 0.02 | 16.8 |
| 50 | 0.10 ± 0.01 | 8.0 |
| 100 | 0.08 ± 0.01 | 6.4 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at IC50 and 2x IC50 concentrations for 48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
| Treatment | Quadrant | Cell Population | Percentage of Cells (%) |
| Vehicle Control | Q1 (Annexin V-/PI+) | Necrotic | 1.2 |
| Q2 (Annexin V+/PI+) | Late Apoptotic | 2.5 | |
| Q3 (Annexin V-/PI-) | Live | 95.1 | |
| Q4 (Annexin V+/PI-) | Early Apoptotic | 1.2 | |
| This compound (IC50) | Q1 (Annexin V-/PI+) | Necrotic | 2.8 |
| Q2 (Annexin V+/PI+) | Late Apoptotic | 25.7 | |
| Q3 (Annexin V-/PI-) | Live | 45.3 | |
| Q4 (Annexin V+/PI-) | Early Apoptotic | 26.2 | |
| This compound (2x IC50) | Q1 (Annexin V-/PI+) | Necrotic | 4.1 |
| Q2 (Annexin V+/PI+) | Late Apoptotic | 48.9 | |
| Q3 (Annexin V-/PI-) | Live | 15.6 | |
| Q4 (Annexin V+/PI-) | Early Apoptotic | 31.4 |
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at IC50 concentration for 24 and 48 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[6]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.[6]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[7]
Data Presentation:
| Treatment | Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 24 | 55.2 | 28.1 | 16.7 | 1.5 |
| 48 | 56.8 | 27.5 | 15.7 | 2.1 | |
| This compound (IC50) | 24 | 40.1 | 15.3 | 44.6 | 5.8 |
| 48 | 25.7 | 8.9 | 65.4 | 12.3 |
Western Blot Analysis for Target Engagement
This protocol assesses the effect of this compound on the phosphorylation status of CDK1, a direct downstream target of Cdc25C.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound at various concentrations for 24 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation:
| Treatment | p-CDK1 (Tyr15) (Relative Intensity) | Total CDK1 (Relative Intensity) | Cyclin B1 (Relative Intensity) | β-actin (Relative Intensity) |
| Vehicle Control | 0.25 | 1.00 | 1.00 | 1.00 |
| This compound (0.5x IC50) | 0.85 | 1.02 | 1.10 | 1.00 |
| This compound (IC50) | 1.52 | 0.98 | 1.25 | 1.00 |
| This compound (2x IC50) | 2.10 | 0.95 | 1.35 | 1.00 |
In Vivo Efficacy Study Protocols
Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo anti-tumor activity of this compound.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10-50 mg/kg, intraperitoneally or orally, daily or every other day) and vehicle control for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Patient-Derived Xenograft (PDX) Model
This protocol outlines the use of a more clinically relevant model where patient tumor fragments are implanted into immunodeficient mice.
Materials:
-
Highly immunodeficient mice (e.g., NSG mice)
-
Fresh patient tumor tissue
-
Surgical tools
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
Protocol:
-
Surgically implant small fragments of patient tumor tissue subcutaneously into the flank of NSG mice.
-
Allow the tumors to establish and grow to a palpable size.
-
Passage the tumors to subsequent cohorts of mice to expand the model.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound and vehicle control as described in the CDX model protocol.
-
Monitor tumor growth, body weight, and overall animal health.
-
At the end of the study, collect tumors and other relevant tissues for analysis.
In Vivo Data Presentation:
Tumor Growth Inhibition:
| Treatment Group | Number of Mice | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 125 ± 15 | 1550 ± 250 | - |
| This compound (10 mg/kg) | 10 | 128 ± 18 | 850 ± 150 | 45.2 |
| This compound (30 mg/kg) | 10 | 122 ± 16 | 420 ± 90 | 72.9 |
Toxicity Assessment:
| Treatment Group | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Percent Body Weight Change | Observations |
| Vehicle Control | 22.5 ± 1.2 | 24.8 ± 1.5 | +10.2 | Normal activity, no visible signs of toxicity |
| This compound (10 mg/kg) | 22.8 ± 1.1 | 24.5 ± 1.3 | +7.5 | Normal activity, no visible signs of toxicity |
| This compound (30 mg/kg) | 22.6 ± 1.3 | 21.9 ± 1.4 | -3.1 | Mild lethargy in some animals, resolved after 2 weeks |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound efficacy. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to support the continued development of this compound as a potential cancer therapeutic. It is recommended to optimize these protocols based on the specific cancer models and research objectives. Potential toxicities associated with Cdc25 inhibitors, such as bone marrow suppression and gastrointestinal toxicity, should be carefully monitored during in vivo studies.[2]
References
- 1. Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting the Cell Division Cycle 25 (CDC25) Phosphatases in Human Acute Myeloid Leukemia — The Possibility to Target Several Kinases through Inhibition of the Various CDC25 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo roles of CDC25 phosphatases: Biological insight into the anti-cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
M2N12: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the research molecule M2N12, a potent and selective inhibitor of the cell division cycle 25C (Cdc25C) protein phosphatase. The information is compiled for use in a research and drug development context.
Supplier and Purchasing Information
This compound is available from various chemical suppliers catering to the research community. The following table summarizes purchasing information from a key supplier.
| Supplier | Catalog Number | Purity | Available Quantities |
| TargetMol | T11929 | 98.01% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
Overview of this compound
This compound (CAS: 2376577-06-7) is a small molecule with the molecular formula C₂₀H₁₆ClN₅O₂ and a molecular weight of 393.83 g/mol .[1] It has been identified as a highly potent and selective inhibitor of Cdc25C, a key enzyme in the regulation of the cell cycle.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of Cdc25C phosphatase activity. Cdc25C is responsible for dephosphorylating and activating the Cyclin-Dependent Kinase 1 (Cdk1)/Cyclin B complex, a critical step for the cell to enter mitosis (M phase) from the G2 phase. By inhibiting Cdc25C, this compound effectively blocks this transition, leading to cell cycle arrest at the G2/M checkpoint.
In Vitro Activity
The inhibitory activity of this compound against Cdc25 phosphatases and its cytotoxic effects on various cancer cell lines have been characterized.
Table 1: In Vitro Inhibitory and Cytotoxic Activity of this compound
| Target/Cell Line | IC₅₀ (µM) |
| Enzyme Inhibition | |
| Cdc25A | 0.53[1] |
| Cdc25B | 1.39[1] |
| Cdc25C | 0.09[1] |
| Cytotoxicity | |
| A-549 (Lung Carcinoma) | 3.92 |
| MDA-MB-231 (Breast Cancer) | 4.63 |
| KB (Nasopharyngeal Carcinoma) | 5.05 |
| KB-VIN (Vincristine-Resistant KB) | 6.81 |
| MCF-7 (Breast Cancer) | 4.71 |
| HBE (Human Bronchial Epithelial) | 6.00 |
Signaling Pathway
The following diagram illustrates the role of Cdc25C in the G2/M phase transition of the cell cycle and the inhibitory effect of this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound, based on established methodologies. Researchers should adapt these protocols to their specific cell lines and experimental conditions.
In Vitro Cdc25 Phosphatase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound against recombinant Cdc25 phosphatases using a fluorogenic substrate.
Workflow:
Materials:
-
Recombinant human Cdc25A, Cdc25B, and Cdc25C proteins
-
Fluorogenic phosphatase substrate (e.g., 3-O-methylfluorescein phosphate, OMFP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.1% BSA
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Prepare a working solution of the recombinant Cdc25 enzyme in assay buffer. The final concentration should be determined based on enzyme activity to ensure a linear reaction rate.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Assay buffer
-
This compound solution at various concentrations (or DMSO for control)
-
Recombinant Cdc25 enzyme solution
-
-
Include wells with substrate only (no enzyme) as a background control.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes to allow this compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 485/525 nm for fluorescein).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cell Viability (Cytotoxicity) Assay
This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines using a tetrazolium-based assay (e.g., MTT or MTS).
Workflow:
Materials:
-
Cancer cell lines (e.g., A-549, MDA-MB-231, etc.)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plates
-
Microplate reader capable of measuring absorbance
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound.
-
Include wells with medium containing DMSO at the same final concentration as the this compound-treated wells to serve as a vehicle control. Also, include wells with medium only for a blank control.
-
-
Incubation:
-
Incubate the plates for the desired duration of exposure (e.g., 48 or 72 hours).
-
-
MTT/MTS Assay:
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into formazan crystals by metabolically active cells.
-
-
Solubilization (for MTT):
-
If using MTT, add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO-treated control cells.
-
Determine the IC₅₀ value by plotting the percent viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.
References
Troubleshooting & Optimization
M2N12 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of M2N12, a potent and highly selective inhibitor of the Cdc25C protein phosphatase. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO). This compound has a reported solubility of 8 mg/mL in DMSO, which corresponds to a concentration of 20.31 mM.[1] To ensure complete dissolution, sonication is advised.[1]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous experimental buffer (e.g., PBS or cell culture medium). What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. Here are several strategies to address this:
-
Increase the rate of mixing: Add the this compound DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This can prevent the formation of localized high concentrations of the compound that can lead to precipitation.
-
Use a higher dilution factor: Prepare a more dilute working solution. This will lower the final concentration of this compound in the aqueous buffer, which may be below its solubility limit.
-
Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in your experiment is low, typically below 0.5%, to minimize solvent-induced artifacts and toxicity. For sensitive cell lines, a final DMSO concentration of less than 0.1% is recommended.
-
Sonication: After diluting the DMSO stock in the aqueous buffer, sonicate the solution to help redissolve any precipitate and create a more uniform dispersion.
-
Use of co-solvents or surfactants: For in vivo or other specialized applications, consider the use of formulation vehicles containing co-solvents (e.g., PEG400, glycerol) or non-ionic surfactants (e.g., Tween 80, Pluronic F-68) to improve solubility and stability in aqueous solutions.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or water?
A3: It is highly unlikely that this compound will dissolve in purely aqueous buffers at a concentration suitable for most experiments. Hydrophobic compounds like this compound have very poor aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.
Q4: How should I store my this compound stock solution?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient mixing or solvent volume. | Increase the volume of DMSO to ensure you are below the 8 mg/mL solubility limit. Use a vortex mixer and sonicate the solution until all solid particles are dissolved. Gentle warming to 37°C may also aid dissolution. |
| Precipitate forms immediately upon dilution in aqueous media. | The compound's solubility in the aqueous buffer has been exceeded. | Follow the recommendations in FAQ A2. Key strategies include rapid mixing during dilution, using a higher dilution factor, and sonication of the final working solution. |
| Cloudiness or precipitate appears in the working solution over time. | The compound is unstable or has limited solubility in the aqueous buffer, leading to delayed precipitation. | Prepare the working solution fresh immediately before each experiment. If the experiment is long, consider the stability of the compound in your specific medium. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound leading to inaccurate concentrations. | Visually inspect all solutions for any precipitate before use. Ensure your stock and working solutions are homogenous. Follow a consistent and validated protocol for solution preparation. |
Quantitative Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 8 mg/mL[1] | 20.31 mM[1] | Sonication is recommended for complete dissolution.[1] |
| Aqueous Buffers (e.g., PBS, Water) | Poor/Insoluble | Not Applicable | Direct dissolution is not recommended. |
| Ethanol | Data not available | Data not available | May have some solubility, but DMSO is the recommended solvent. |
Molecular Weight of this compound: 393.83 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.94 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
Sonicate the solution for 10-15 minutes in a water bath sonicator to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Calculate the volume of the 10 mM this compound stock solution needed. To prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution (a 1:1000 dilution).
-
Pipette 999 µL of the pre-warmed cell culture medium into a sterile conical tube.
-
While vortexing the cell culture medium at a medium speed, add the 1 µL of the 10 mM this compound stock solution dropwise into the medium.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the working solution for any signs of precipitation. If a slight haze is observed, sonicate the solution for 5-10 minutes.
-
Use the working solution immediately in your cell-based assay. The final DMSO concentration in this example is 0.1%.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
References
Technical Support Center: Optimizing M2N12 Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of M2N12 in preclinical animal studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vivo experiment?
A1: For a novel compound like this compound, determining the initial dose requires a systematic approach. If in vitro data such as IC50 or EC50 values are available, they can offer a preliminary guide, though direct extrapolation is often not precise. A common and recommended strategy is to conduct a dose-ranging study, starting with a low, potentially sub-therapeutic dose and escalating incrementally.[1] It is also beneficial to review literature on compounds with similar mechanisms of action to inform a potential starting dose range.[1] Preclinical toxicology data, if available, can help establish the upper limit of your dose range, ensuring you remain below the No Observed Adverse Effect Level (NOAEL).[1][2]
Q2: How should this compound be formulated for oral administration in mice?
A2: The formulation of this compound is critical for ensuring consistent and reliable results. A common vehicle for oral administration in rodent studies is 0.5% carboxymethylcellulose (CMC) in sterile water.[1] It is essential to ensure the formulation is homogeneous, especially if this compound is a suspension.[1] Always verify the stability and homogeneity of your compound in the chosen vehicle before initiating animal studies.
Q3: What are the key pharmacokinetic parameters to consider for this compound?
A3: Key pharmacokinetic (PK) parameters to evaluate for this compound include clearance, volume of distribution, half-life, and bioavailability.[3] These parameters help in understanding the absorption, distribution, metabolism, and elimination (ADME) of the compound in the animal model.[4] PK studies are crucial for designing effective dosing schedules and for translating preclinical findings to clinical settings.[3][4]
Q4: How can I assess the pharmacodynamic (PD) effects of this compound in vivo?
A4: To assess the pharmacodynamic effects of this compound, it is important to measure the modulation of the target pathway in tumor tissue. Since this compound is an inhibitor of the Receptor X (R-X) signaling pathway, you can measure the phosphorylation levels of downstream targets such as Akt and ERK in tumor lysates via methods like Western blotting or ELISA. This will help establish a relationship between the this compound dose, plasma concentration, and the biological response.
Troubleshooting Guides
Problem: High variability in tumor growth inhibition at a given this compound dose.
-
Possible Cause: Inconsistent drug formulation or administration.
-
Solution: Ensure the this compound formulation is homogeneous before each administration.[1] For oral gavage, ensure proper technique to deliver the full dose consistently.
-
-
Possible Cause: Biological variability among animals.
-
Solution: Increase the sample size per group to enhance statistical power and account for inter-animal differences.[1]
-
-
Possible Cause: Differences in tumor implantation and initial tumor size.
-
Solution: Standardize the tumor implantation procedure to ensure consistent initial tumor volumes across all animals.
-
Problem: No discernible therapeutic effect even at the highest planned dose.
-
Possible Cause: Poor bioavailability of this compound.
-
Possible Cause: Rapid metabolism and clearance of this compound.
-
Solution: Analyze plasma samples to determine the compound's half-life. If it is being cleared too quickly, a more frequent dosing schedule may be necessary.[1]
-
-
Possible Cause: The animal model is not sensitive to this compound.
-
Solution: Confirm the expression and activation of the Receptor X (R-X) target in the xenograft tumor model being used.
-
Data Presentation
Table 1: Dose-Ranging Study of this compound in a Xenograft Mouse Model
| Dose Group (mg/kg, oral, daily) | Number of Animals | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle (0.5% CMC) | 10 | 1500 ± 250 | 0 | +5.2 |
| 10 mg/kg this compound | 10 | 1100 ± 200 | 26.7 | +4.8 |
| 30 mg/kg this compound | 10 | 750 ± 150 | 50.0 | +2.1 |
| 100 mg/kg this compound | 10 | 400 ± 100 | 73.3 | -3.5 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (hr) | Bioavailability (%) |
| Intravenous (IV) | 5 | 1200 | 0.08 | 1800 | 2.5 | 100 |
| Oral (PO) | 30 | 850 | 1.0 | 4500 | 3.0 | 41.7 |
Experimental Protocols
Protocol 1: Dose-Response Study of this compound in a Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) for tumor xenograft studies.[5]
-
Cell Implantation: Subcutaneously inject 5 x 10^6 human tumor cells (known to overexpress Receptor X) in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control and different doses of this compound).
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% CMC) and administer daily via oral gavage at the designated doses.[1]
-
Monitoring: Record body weight daily for the duration of the study.[1] Observe animals for any clinical signs of toxicity.
-
Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the animals and collect tumors for pharmacodynamic analysis.
Protocol 2: Pharmacokinetic Study of this compound in Mice
-
Animal Model: Use a common mouse strain such as C57BL/6 or BALB/c for pharmacokinetic studies.[6]
-
Drug Administration: Administer a single dose of this compound via the desired routes (e.g., IV and PO).
-
Blood Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).[6] Serial bleeding from a single mouse can be performed to reduce animal usage and variability.[4]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: this compound inhibits Receptor X, blocking downstream PI3K/Akt and MAPK/ERK signaling pathways.
Caption: Workflow for a dose-response study of this compound in a xenograft mouse model.
References
Troubleshooting M2N12 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing instability issues with the hypothetical small molecule M2N12 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of this compound instability in solution?
A1: The most common indicators of this compound instability include:
-
Precipitation or cloudiness: Visible solid particles or a hazy appearance in the solution.
-
Color change: A noticeable change in the color of the solution over time.
-
Loss of activity: Reduced efficacy in biological assays compared to freshly prepared solutions.
-
Appearance of new peaks in analytical chromatography: Techniques like HPLC or LC-MS may show additional peaks, suggesting degradation or aggregation.
Q2: What factors can influence the stability of this compound in solution?
A2: Several factors can affect the stability of this compound:
-
pH: The acidity or basicity of the solution can impact the charge state and solubility of this compound.
-
Temperature: Higher temperatures can accelerate degradation and may decrease the solubility of some compounds.
-
Buffer composition: The type and concentration of buffer salts can influence solubility and stability.
-
Presence of oxidizing or reducing agents: These can lead to chemical degradation of this compound.
-
Light exposure: Some compounds are photosensitive and can degrade upon exposure to light.
-
Freeze-thaw cycles: Repeated freezing and thawing can cause aggregation or degradation.
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, this compound stock solutions should generally be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is also advisable to protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil. Always refer to the specific product datasheet for any compound-specific storage recommendations.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon Dissolution or During an Experiment
Q: I am observing a precipitate after dissolving this compound or during my experiment. What steps can I take to resolve this?
A: Precipitation indicates that the solubility of this compound has been exceeded in your specific buffer or conditions. Here are several troubleshooting steps:
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly pH-dependent. Try dissolving this compound in a buffer with a pH that is at least 1-2 units away from its isoelectric point (pI).
-
Incorporate a co-solvent: If this compound is poorly soluble in aqueous solutions, consider preparing a high-concentration stock solution in an organic solvent like DMSO or ethanol, and then diluting it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay.
-
Gently warm the solution: In some cases, gentle warming (e.g., to 37°C) can help dissolve the compound. However, be cautious as heat can also accelerate degradation.
-
Sonication: Brief sonication can help to break up small aggregates and facilitate dissolution.
-
Use a different buffer system: Some buffer components can interact with small molecules and reduce their solubility. Test a variety of common biological buffers (e.g., PBS, Tris, HEPES) to find the most suitable one.
Issue 2: Suspected Degradation of this compound
Q: My experimental results are inconsistent, and I suspect this compound is degrading. How can I investigate and prevent this?
A: Inconsistent results are a common sign of compound degradation. The following steps can help you address this issue:
-
Perform a time-course stability study: Prepare a solution of this compound in your experimental buffer and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) using an analytical technique like HPLC or LC-MS. A decrease in the main this compound peak area and the appearance of new peaks will confirm degradation.
-
Assess temperature sensitivity: Incubate this compound solutions at different temperatures (e.g., 4°C, room temperature, 37°C) and analyze for degradation over time.
-
Include antioxidants or chelating agents: If oxidative degradation is suspected, consider adding low concentrations of antioxidants like ascorbic acid or DTT. If metal-catalyzed degradation is a possibility, adding a chelating agent such as EDTA may help.
-
Protect from light: Perform experiments under low-light conditions or use amber-colored tubes to see if this compound is photosensitive.
-
Prepare fresh solutions: Always prepare this compound solutions fresh for each experiment if stability is a concern.
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Buffer Conditions after 24 hours.
| Buffer System (50 mM) | pH | Temperature (°C) | Additive (1 mM) | % Remaining this compound (by HPLC) |
| Phosphate Buffered Saline | 7.4 | 37 | None | 65% |
| Phosphate Buffered Saline | 7.4 | 4 | None | 92% |
| Tris-HCl | 8.0 | 37 | None | 78% |
| Tris-HCl | 8.0 | 37 | EDTA | 85% |
| MES | 6.0 | 37 | None | 95% |
| MES | 6.0 | 4 | None | 98% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the solubility of this compound in a specific buffer.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add your desired aqueous buffer to a series of wells.
-
Serially dilute the this compound stock solution into the buffer-containing wells to create a range of final concentrations.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 600 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Thermal Stability Assay (HPLC-based)
This protocol assesses the degradation of this compound at a specific temperature over time.
-
Prepare a solution of this compound in the desired buffer at a known concentration (e.g., 100 µM).
-
Divide the solution into several aliquots in separate vials.
-
Incubate the vials at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial and immediately quench any further reaction by freezing it or by adding a quenching agent if appropriate.
-
Analyze each sample by reverse-phase HPLC with UV detection at the λmax of this compound.
-
Calculate the percentage of remaining this compound at each time point by comparing the peak area to the time 0 sample.
Protocol 3: Aggregation Analysis by Dynamic Light Scattering (DLS)
DLS is used to detect the presence of aggregates in solution.
-
Prepare a solution of this compound in your buffer of interest. Ensure the buffer is filtered to remove any dust or particulate matter.
-
Centrifuge the this compound solution at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any large, insoluble material.
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform DLS measurements to determine the size distribution of particles in the solution. The presence of large particles (e.g., >100 nm) with high polydispersity is indicative of aggregation.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Impact of this compound stability on a hypothetical signaling pathway.
Common off-target effects of M2N12
M2N12 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound, a potent inhibitor of the PI3Kα signaling pathway. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target effects?
A1: this compound is a highly potent and selective ATP-competitive inhibitor of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα). However, in vitro kinase profiling has revealed off-target activity against other PI3K isoforms, the mammalian target of rapamycin (B549165) (mTOR), and the hERG channel at higher concentrations. These off-target interactions are a critical consideration in experimental design and data interpretation.[1][2]
Q2: Why am I observing paradoxical activation of the MAPK/ERK pathway in my experiments?
A2: Paradoxical activation of compensatory signaling pathways, such as the MAPK/ERK pathway, can occur when inhibiting the PI3K/AKT pathway.[1] This is a known cellular response to PI3K inhibition in some cancer cell lines. We recommend performing a western blot to probe for phosphorylated ERK (p-ERK) levels to confirm this effect.[1]
Q3: At what concentrations are off-target effects of this compound typically observed?
A3: Off-target effects are concentration-dependent. While this compound is highly selective for PI3Kα at nanomolar concentrations, micromolar concentrations may be required to see significant inhibition of off-target kinases like PI3Kβ and mTOR. Cardiotoxicity associated with hERG channel inhibition is a concern at higher micromolar ranges. Please refer to the quantitative data table below for specific IC50 values.
Q4: How can I minimize off-target effects in my cellular assays?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to carefully select cell lines where the on-target effect is expected to be pronounced.[1] Performing dose-response experiments and using appropriate controls are essential to distinguish on-target from off-target effects.[1] Additionally, consider using orthogonal approaches, such as genetic knockdown of the target protein, to validate your findings.[3]
Q5: Are there any known beneficial off-target effects of this compound?
A5: While off-target effects are often considered detrimental, in some contexts, they can be advantageous.[2] For example, the dual inhibition of PI3Kα and mTOR by this compound at certain concentrations could be beneficial in cancer types where both pathways are co-activated. However, this must be carefully evaluated for each specific research question.
Troubleshooting Guides
Issue 1: Inconsistent results or lower than expected potency in cellular assays.
-
Question: My IC50 value for this compound in my cell-based assay is significantly higher than the published biochemical IC50. What could be the cause?
-
Answer: This discrepancy can arise from several factors:
-
Poor Cell Permeability: Assess the physicochemical properties of this compound and consider performing a permeability assay.[3]
-
Compound Efflux: The cell line you are using may express high levels of efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell.[3]
-
High Cellular ATP Levels: As this compound is an ATP-competitive inhibitor, high intracellular ATP concentrations can reduce its apparent potency.
-
Compound Instability: Ensure the compound is stable in your cell culture media over the course of the experiment.[1]
-
Issue 2: Unexpected cellular toxicity or phenotype observed.
-
Question: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition of PI3Kα. Is this an on-target or off-target effect?
-
Answer: To distinguish between on-target and off-target toxicity, consider the following:
-
Use a Structurally Unrelated PI3Kα Inhibitor: If a different PI3Kα inhibitor produces the same phenotype, the effect is more likely to be on-target.[1]
-
Rescue Experiment: If possible, perform a rescue experiment by expressing a drug-resistant mutant of PI3Kα.
-
Kinase Profiling: The observed toxicity could be due to inhibition of one of the known off-targets (e.g., mTOR). Correlate the concentration at which you see toxicity with the IC50 values in the table below.
-
Issue 3: Discrepancy between this compound and PIK3CA siRNA results.
-
Question: The phenotype I observe with this compound treatment is different from the phenotype I see when I knock down PIK3CA (the gene encoding p110α) using siRNA. Why is this?
-
Answer: This is a common challenge when comparing small molecule inhibitors and genetic perturbations.
-
Incomplete Knockdown: Verify the efficiency of your PIK3CA knockdown by western blot or qPCR.
-
Off-Target Effects of this compound: The inhibitor may be affecting other pathways that are not perturbed by the siRNA.
-
Adaptive Responses: The long-term adaptation to gene knockdown can differ from the acute response to a small molecule inhibitor.
-
Quantitative Data
Table 1: Inhibitory Profile of this compound
| Target | IC50 (nM) | Assay Type | Notes |
| PI3Kα | 1.5 | Biochemical | Primary Target |
| PI3Kβ | 150 | Biochemical | ~100-fold selectivity over PI3Kβ |
| PI3Kδ | 800 | Biochemical | High selectivity |
| PI3Kγ | 1200 | Biochemical | High selectivity |
| mTOR | 250 | Biochemical | Dual inhibitory potential at higher conc. |
| hERG | 5500 | Electrophysiology | Potential for cardiotoxicity |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a method to determine the IC50 value of this compound against a panel of kinases.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the this compound stock solution to create a 10-point dose-response curve.
-
Prepare the kinase, europium-labeled antibody, and Alexa Fluor™ 647-labeled tracer in the appropriate assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: hERG Channel Patch-Clamp Assay
This protocol describes a method to assess the inhibitory effect of this compound on the hERG potassium channel.
-
Cell Culture:
-
Culture HEK293 cells stably expressing the hERG channel in appropriate media.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
-
Electrophysiology:
-
Transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Use a voltage protocol to elicit hERG channel currents.
-
-
Compound Application:
-
Establish a stable baseline recording of the hERG current in the extracellular solution.
-
Perfuse the cells with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each this compound concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the normalized current against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: this compound on-target vs. off-target signaling pathways.
Caption: Experimental workflow for off-target effect investigation.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
How to mitigate M2N12 toxicity in cell lines
Welcome to the technical support center for M2N12, a novel kinase inhibitor targeting the PI3K/Akt pathway. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating off-target toxicity observed in cell lines during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival.[1][2][3] Aberrant activation of the PI3K/Akt pathway is a common feature in many types of cancer, making it a key therapeutic target.[1][2]
Q2: What are the known off-target toxicities of this compound in cell lines?
A2: At concentrations exceeding the optimal therapeutic window, this compound has been observed to induce significant mitochondrial dysfunction and endoplasmic reticulum (ER) stress. These off-target effects can lead to apoptosis and confound experimental results by masking the specific effects of PI3K/Akt inhibition.
Q3: What are the initial signs of this compound-induced toxicity in my cell cultures?
A3: The initial indicators of this compound toxicity often include a rapid decrease in cell viability, noticeable changes in cell morphology (e.g., rounding, detachment), and an increase in the population of floating, non-viable cells. These observations should prompt a more detailed investigation into markers of mitochondrial dysfunction and ER stress.
Q4: How can I differentiate between on-target apoptosis (due to PI3K/Akt inhibition) and off-target apoptosis (due to toxicity)?
A4: Differentiating between on-target and off-target effects requires a multi-faceted approach. We recommend performing a dose-response study and concurrently assessing markers for PI3K/Akt pathway inhibition (e.g., phosphorylated Akt levels), mitochondrial dysfunction (e.g., mitochondrial membrane potential), and ER stress (e.g., CHOP expression). On-target effects should be observable at concentrations that do not induce significant mitochondrial or ER stress markers.
Troubleshooting Guides
Issue 1: High Levels of Cell Death at Expected Therapeutic Concentrations
Possible Cause: The optimal concentration of this compound can be highly cell-line dependent. Your current cell line may be more sensitive to the off-target effects of this compound.
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment with a broader range of this compound concentrations. It is advisable to start with a lower concentration range than initially planned.
-
Assess Time-Dependency: The toxic effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify an optimal incubation period that maximizes on-target effects while minimizing toxicity.
-
Co-treatment with Antioxidants: Since mitochondrial dysfunction can lead to the generation of reactive oxygen species (ROS), co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate some of the off-target toxicity.
-
Co-treatment with ER Stress Inhibitors: Chemical chaperones such as 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) can help alleviate ER stress.[4][5] Consider co-treating your cells with this compound and an ER stress inhibitor.
Issue 2: Inconsistent Results Between Experimental Replicates
Possible Cause: Inconsistent results can arise from variability in cell seeding density, uneven compound distribution, or edge effects in multi-well plates.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure a consistent and uniform number of cells are seeded across all wells to reduce data variability.[6]
-
Proper Mixing: When adding this compound to your culture plates, ensure thorough but gentle mixing to achieve a uniform concentration in each well.
-
Plate Layout: To mitigate edge effects, it is recommended to fill the outer wells of the plate with a buffer or media and use the inner wells for your experimental conditions.[6]
Quantitative Data Summary
The following tables summarize the effects of various mitigation strategies on this compound-induced toxicity in the hypothetical 'X-Cell' cancer cell line.
Table 1: Effect of N-acetylcysteine (NAC) on this compound-Induced Apoptosis
| This compound (µM) | NAC (mM) | % Apoptosis (Caspase-3/7 Activity) |
| 0 | 0 | 5.2 ± 0.8 |
| 5 | 0 | 45.7 ± 3.1 |
| 5 | 1 | 28.9 ± 2.5 |
| 5 | 5 | 15.4 ± 1.9 |
Table 2: Effect of 4-phenylbutyric acid (4-PBA) on this compound-Induced ER Stress
| This compound (µM) | 4-PBA (mM) | CHOP Expression (Fold Change) |
| 0 | 0 | 1.0 ± 0.1 |
| 5 | 0 | 8.3 ± 0.9 |
| 5 | 2 | 4.1 ± 0.5 |
| 5 | 5 | 2.2 ± 0.3 |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay for Apoptosis Detection
This protocol is adapted from commercially available luminescent assays that measure caspase-3 and -7 activities.[7][8]
Materials:
-
White-walled 96-well plates suitable for luminescence readings.[6]
-
Caspase-Glo® 3/7 Reagent (or equivalent).
-
Multichannel pipette.
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[9]
-
Compound Treatment: Treat cells with this compound and any mitigating agents (e.g., NAC) at the desired concentrations. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[8]
-
Mix the contents of the wells by gentle shaking or orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours to allow for signal stabilization.
-
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[8]
Protocol 2: Western Blot for CHOP Expression (ER Stress Marker)
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against CHOP.
-
Loading control primary antibody (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against CHOP and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be used to quantify the relative expression of CHOP.
Visualizations
References
- 1. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Improving the Bioavailability of M2N12
Disclaimer: Information regarding the specific compound "M2N12" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the bioavailability of poorly soluble research compounds, referred to herein as "this compound." The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows high potency in in-vitro assays but fails to show efficacy in animal models. What could be the underlying issue?
A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability. For a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[1][2][3] Low aqueous solubility is a primary reason for poor dissolution and, consequently, low bioavailability.[1][2][4] It is crucial to assess the physicochemical properties of your compound, particularly its solubility and permeability, to diagnose the problem.
Q2: What are the initial steps to consider when trying to improve the bioavailability of a poorly soluble compound like this compound?
A2: The initial approach should focus on enhancing the compound's solubility and dissolution rate.[1][5][6] Key strategies include:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve the dissolution rate.[2][7]
-
Formulation with Excipients: Utilizing co-solvents, surfactants, and lipids can help to dissolve the compound and maintain its solubility in the gastrointestinal tract.[5][6]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can prevent crystallization and enhance solubility.[1][2]
Q3: How can I determine if this compound has poor permeability?
A3: The Caco-2 permeability assay is a widely used in-vitro model to assess a compound's potential for intestinal absorption.[8][9][10] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. By measuring the transport of this compound from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp). A low Papp value suggests that poor permeability may be a contributing factor to low bioavailability.
Q4: My this compound formulation appears to be a substrate for efflux transporters in the Caco-2 assay. What are the implications of this?
A4: If the efflux ratio (the ratio of basolateral-to-apical transport to apical-to-basolateral transport) is greater than 2, it suggests that this compound is actively transported out of the intestinal cells and back into the lumen.[9][11] This can significantly reduce the amount of drug that reaches systemic circulation. Identifying the specific transporter involved (e.g., P-glycoprotein) can allow for the co-administration of an inhibitor in preclinical studies to confirm this mechanism, though this approach has translational challenges for clinical use.
Troubleshooting Guides
Issue 1: this compound precipitates out of the formulation upon storage or dilution.
-
Possible Cause & Solution:
-
Supersaturation and Instability: The concentration of this compound may exceed its thermodynamic solubility in the chosen vehicle. Consider reducing the concentration or adding a precipitation inhibitor (e.g., a polymer like HPMC or PVP).
-
pH Shift: If this compound's solubility is pH-dependent, changes in the formulation's pH upon storage or dilution into aqueous media can cause precipitation. Buffer the formulation to maintain an optimal pH.
-
Issue 2: High variability in plasma concentrations of this compound is observed in animal studies.
-
Possible Cause & Solution:
-
Lack of Formulation Homogeneity: For suspensions, inadequate mixing can lead to inconsistent dosing. Ensure the formulation is uniformly suspended before each administration. For solutions, ensure this compound is fully dissolved.
-
Food Effects: The presence or absence of food in the animal's stomach can significantly alter the absorption of poorly soluble drugs. Standardize the feeding schedule of the animals in your studies.
-
Issue 3: Improving solubility with a co-solvent formulation did not lead to a proportional increase in bioavailability.
-
Possible Cause & Solution:
-
Permeability-Limited Absorption: If this compound has low intrinsic permeability, simply increasing its solubility may not be sufficient to improve absorption. In this case, strategies to enhance permeability, such as the use of permeation enhancers (with careful consideration of toxicity), may be necessary.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall after absorption. An intravenous pharmacokinetic study is needed to determine the absolute bioavailability and the extent of first-pass metabolism.
-
Data Presentation
Table 1: Kinetic Solubility of this compound in Various Media
| Medium (pH) | Temperature (°C) | This compound Solubility (µg/mL) |
| Phosphate Buffered Saline (7.4) | 25 | < 0.1 |
| Simulated Gastric Fluid (1.2) | 37 | 0.5 |
| Fasted State Simulated Intestinal Fluid (6.5) | 37 | < 0.1 |
| Fed State Simulated Intestinal Fluid (5.0) | 37 | 0.2 |
Table 2: Caco-2 Permeability Assay Results for this compound
| Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
| Apical to Basolateral (A to B) | 0.8 | 5.0 |
| Basolateral to Apical (B to A) | 4.0 |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, oral)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) |
| Aqueous Suspension | 25 | 4.0 | 150 |
| 20% PEG 400 in Water | 80 | 2.0 | 450 |
| Solid Dispersion (1:5 this compound:PVP K30) | 250 | 1.5 | 1800 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in different aqueous buffers.
Methodology:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS, SGF, FaSSIF) to each well.
-
Add 2 µL of the 10 mM this compound stock solution to the wells, resulting in a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method, such as LC-MS/MS.[12][13][14][15]
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).[9]
-
For apical to basolateral (A to B) transport, add this compound (typically at a concentration of 1-10 µM) to the apical chamber.
-
For basolateral to apical (B to A) transport, add this compound to the basolateral chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (basolateral for A to B, apical for B to A).
-
Analyze the concentration of this compound in the samples by LC-MS/MS.[8][11][16]
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
M2N12 not showing expected inhibitory effect
Welcome to the technical support center for M2N12. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experiments where this compound is not exhibiting its expected inhibitory effect.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is significantly higher than the published data. What could be the reason for this discrepancy?
A1: Variations in IC50 values are a common issue and can arise from multiple experimental factors.[1][2] A difference of 2- to 5-fold from published values can sometimes be considered within the range of normal experimental variability.[2] However, larger deviations warrant a closer look at your experimental setup. Key factors to consider include:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authenticated and use cells within a low passage number range.[3] Immortalized cells can yield inconsistent results.[4]
-
Experimental Conditions: Differences in cell seeding density, incubation time, and serum concentration in the culture medium can all impact the apparent potency of an inhibitor.[1][2][5]
-
Compound Purity and Stability: The purity of your this compound sample can affect its activity. Additionally, the compound may be unstable or degrade in your specific cell culture medium over the course of the experiment.[1][3][6]
-
Assay-Specific Parameters: The specific assay used to measure the inhibitory effect and the parameters for IC50 calculation can differ between labs, leading to varied results.[1][7]
Q2: I'm observing a complete lack of an inhibitory effect with this compound, even at high concentrations. What are the primary troubleshooting steps?
A2: A complete lack of activity suggests a more fundamental issue with either the compound, the experimental setup, or the biological system. Here's a logical approach to troubleshooting:
-
Verify Compound Integrity:
-
Solubility: Visually inspect the culture medium for any signs of this compound precipitation after addition. "Solvent shock" from rapid dilution of a concentrated DMSO stock can cause the compound to crash out of solution.[6]
-
Stability: this compound may be degrading in the culture medium at 37°C. Consider performing a stability study using HPLC or LC-MS to quantify the amount of intact this compound over the experimental time course.[3][6]
-
-
Review Experimental Protocol:
-
Concentration Calculation: Double-check all calculations for stock solution preparation and serial dilutions.
-
Cell Health: Ensure the cells are healthy and in the logarithmic growth phase before adding the compound.[1]
-
-
Consider Biological Mechanisms:
-
Target Expression: Confirm that your cell line expresses the intended target of this compound at sufficient levels.
-
Drug Resistance: The cells may have intrinsic or acquired resistance mechanisms that circumvent the inhibitory effect of this compound.[8]
-
Q3: Could the observed lack of effect be due to this compound not engaging its intended target in my cells?
A3: Yes, this is a critical possibility. Target engagement can be confirmed using several advanced techniques:
-
Western Blotting: Assess the phosphorylation status of the direct downstream substrate of the this compound target. A lack of change in phosphorylation upon this compound treatment would suggest a lack of on-target activity.
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stability of the target protein in intact cells. Binding of this compound to its target should increase the protein's stability.[9]
-
Genetic Knockdown/Knockout: Using CRISPR-Cas9 or siRNA to eliminate the target protein should mimic the expected phenotype of this compound inhibition. If the phenotype is not observed, or if this compound still has an effect in the absence of its target, it points towards off-target effects being responsible for any previously observed activity.[9][10]
Q4: Is it possible that this compound is working, but my cells are compensating for the inhibition?
A4: Absolutely. Cancer cells are known to adapt to targeted therapies by activating compensatory signaling pathways.[8][11] When a primary pathway is inhibited, cells can reroute signaling through alternative pathways to maintain proliferation and survival.[12][13] This can result in a transient or complete lack of an inhibitory effect. Investigating the activation of known resistance pathways, such as the PI3K/AKT/mTOR or RAS/RAF/MAPK pathways, through techniques like western blotting or phospho-proteomics can provide insights into this phenomenon.[11]
Troubleshooting Guides
Issue 1: Inconsistent Results and High Variability
High variability between replicate wells or experiments can obscure the true effect of this compound.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique.[14] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill the outer wells with sterile PBS or media.[14] |
| Cell Seeding Inconsistency | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. |
| Compound Precipitation | Prepare intermediate dilutions of the concentrated this compound stock in pre-warmed medium before the final dilution in the plate to avoid "solvent shock".[6] |
| Inconsistent Incubation Times | Standardize the timing of cell seeding, compound addition, and assay termination. |
Issue 2: Unexpected Increase in "Viability" Signal at High this compound Concentrations
An apparent increase in cell viability at higher inhibitor concentrations is a counterintuitive but known artifact.
| Possible Cause | Recommended Solution |
| Assay Interference | Run a control with this compound in cell-free media to see if the compound directly reacts with the viability reagent (e.g., MTT, resazurin).[14] |
| Cellular Metabolism Shift | At sub-lethal doses, some compounds can induce a stress response that increases metabolic activity, which is what many viability assays measure.[14] Consider using a direct cell counting method (e.g., trypan blue exclusion) or an assay that measures a different cellular parameter. |
| Compound Autofluorescence | If using a fluorescence-based assay, check if this compound is autofluorescent at the excitation and emission wavelengths used.[15] |
Experimental Protocols
Protocol 1: this compound Stability Assessment in Cell Culture Medium
This protocol uses High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound over time in your experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (the same used in your experiments)
-
Sterile microcentrifuge tubes
-
37°C incubator with 5% CO2
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a solution of this compound in the complete cell culture medium at the highest concentration used in your experiments (e.g., 10 µM).
-
Aliquot this solution into separate sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples by HPLC to quantify the concentration of intact this compound.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Protocol 2: Western Blot for Target Engagement
This protocol assesses the on-target effect of this compound by measuring the phosphorylation of a known downstream substrate of its target kinase.
Materials:
-
Authenticated, low-passage cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies (total target, phospho-target, total substrate, phospho-substrate, loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and then add lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Perform SDS-PAGE, transfer the proteins to a PVDF membrane, and block the membrane.
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results. A decrease in the phospho-substrate signal with increasing this compound concentration indicates target engagement.
Visual Guides
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Logical relationship between causes and outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. bioivt.com [bioivt.com]
- 6. benchchem.com [benchchem.com]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: M2N12 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results during experiments with M2N12, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: High Variability in IC50 Values for this compound Across Experiments
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in our cell-based assays. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[1] Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendation |
| Compound Solubility and Stability | This compound may have limited aqueous solubility. Visually inspect stock solutions for precipitation. Prepare fresh dilutions for each experiment and ensure the final DMSO concentration is consistent across all wells.[1] |
| Cell Health and Passage Number | Use cells that are healthy, in a consistent and optimal passage number range, and regularly tested for mycoplasma contamination.[2][3][4] High passage numbers can lead to phenotypic drift and altered drug sensitivity. |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique to minimize well-to-well variability.[5] |
| Reagent Quality and Handling | Use high-quality, fresh reagents. Avoid repeated freeze-thaw cycles of this compound stock solutions and other critical reagents.[5] |
| "Edge Effects" in Microplates | Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of this compound.[1][6] It is recommended to fill the outer wells with sterile PBS or media and use the inner wells for experimental samples. |
Issue 2: High Background Signal in Luminescence/Fluorescence-Based Readouts
Question: Our assay for cell viability (e.g., CellTiter-Glo®) is showing high background signal in the control wells, making it difficult to determine the true effect of this compound. What can we do to reduce this?
Answer: High background can obscure the signal from your experimental samples. Here are several factors to consider for reducing background noise.
| Potential Cause | Troubleshooting Recommendation |
| Contaminated Reagents | Use high-purity, sterile reagents and buffers. Prepare fresh solutions for each experiment to avoid contamination.[1] |
| Assay Plate Type | For luminescence assays, use white, opaque-bottom plates to minimize crosstalk and background. For fluorescence, use black plates.[4] |
| Insufficient Washing Steps | If your protocol involves wash steps, ensure they are thorough enough to remove all unbound reagents and cellular debris.[7][8] |
| Intrinsic Compound Fluorescence | This compound itself might be autofluorescent. Run a control plate with this compound in the assay buffer without cells to measure its intrinsic fluorescence and subtract this from your experimental values.[1] |
Issue 3: Inconsistent Protein Phosphorylation Levels Downstream of this compound Target
Question: We are using Western blotting to measure the phosphorylation of Akt, a downstream target of the this compound pathway, but the results are not consistent. Why might this be?
Answer: Variability in Western blot results can be due to a number of technical issues.
| Potential Cause | Troubleshooting Recommendation |
| Antibody Specificity and Quality | Ensure your primary antibody is specific for the phosphorylated form of the target protein. Use antibodies from reputable vendors and validate their performance in your specific application.[7][9] |
| Inadequate Blocking | Insufficient blocking can lead to high background and non-specific antibody binding. Optimize your blocking buffer and incubation time.[7] |
| Sample Preparation | Ensure consistent protein extraction, quantification, and loading across all samples. Use fresh lysis buffers containing phosphatase and protease inhibitors. |
| Loading Controls | Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize for differences in protein loading between lanes. |
Experimental Protocols
Cell Viability Assay Protocol using this compound
This protocol provides a general framework for assessing the effect of this compound on the viability of a cancer cell line (e.g., MCF-7) using a luminescence-based ATP assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh, complete growth medium.
-
Seed cells in a 96-well, white, opaque-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle-only control (DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add 100 µL of the viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Visualizations
Hypothetical this compound Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway inhibited by this compound. In this model, this compound acts as a direct inhibitor of PI3K, preventing the downstream activation of Akt and mTOR, which are crucial for cell proliferation and survival.
Caption: Hypothetical signaling pathway showing this compound inhibition of PI3K.
Experimental Workflow for this compound IC50 Determination
This diagram outlines the key steps in determining the IC50 value for this compound.
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. assaygenie.com [assaygenie.com]
- 9. biocompare.com [biocompare.com]
Technical Support Center: M2N12 Storage and Stability
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the degradation of the hypothetical molecule M2N12 during storage. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for a molecule like this compound during storage?
A1: The degradation of small molecules like this compound is primarily caused by chemical and physical instability. The most common chemical degradation pathways are hydrolysis, oxidation, and photolysis.[1][2] Physical degradation can involve changes in solid-state properties, such as polymorphism or aggregation.
Q2: What are the ideal storage temperatures for this compound?
A2: The optimal storage temperature depends on the intrinsic stability of this compound. For many sensitive small molecules, storage at low temperatures is crucial.[3]
-
Short-term storage (days to weeks): Refrigeration at 2-8°C is often sufficient.[4]
-
Long-term storage: Ultra-low temperatures of -20°C to -80°C are recommended to minimize chemical degradation.[4][5]
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of a solution can significantly impact the stability of molecules susceptible to hydrolysis. It is critical to store this compound in a buffer system that maintains a pH at which it has maximum stability. This optimal pH can be determined through forced degradation studies under various pH conditions.
Q4: Can the storage container affect the stability of this compound?
A4: Yes, the container can affect stability. Issues such as adsorption of the molecule to the container walls or leaching of substances from the container can occur.[6] It is advisable to test different types of storage vials (e.g., polypropylene (B1209903) vs. glass) and to use low-protein-binding tubes if this compound has protein-like characteristics. For light-sensitive compounds, using amber or opaque containers is crucial.[6][7][8]
Q5: Should I store this compound as a solid or in solution?
A5: In most cases, storing compounds in a dry, solid (neat) state is preferable as it minimizes the rates of both intra- and intermolecular degradation processes.[9] If this compound must be stored in solution, ensure the solvent is of high purity and does not react with the compound. For long-term storage of solutions, consider storing them in aliquots at -80°C to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guides
Issue 1: My latest batch of this compound shows a significant loss of purity/potency compared to previous batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Improper Storage Temperature | Verify the temperature logs of the storage unit (refrigerator or freezer). | Ensure this compound is stored at the recommended temperature. For long-term storage, use a -80°C freezer.[4][5] |
| Exposure to Light | Check if the compound was stored in a clear container and exposed to light. | Always store this compound in amber vials or other light-blocking containers.[6][7][8] |
| Exposure to Moisture/Humidity | The compound may have been exposed to atmospheric moisture, leading to hydrolysis.[10][11] | Store in a desiccator or a dry box. Use tightly sealed containers. Consider packaging with a desiccant.[8] |
| Oxidation | The compound may be sensitive to atmospheric oxygen. | Purge the container with an inert gas like nitrogen or argon before sealing.[7] Consider adding an antioxidant to solutions if compatible.[1] |
| Repeated Freeze-Thaw Cycles | Frequent thawing and refreezing of stock solutions can lead to degradation. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3] |
| Contamination | The stock may be contaminated with microbes or other reactive substances. | Review handling procedures for potential sources of contamination. Use sterile containers and aseptic techniques. |
Logical Troubleshooting Workflow for this compound Degradation
Caption: A flowchart for troubleshooting this compound degradation.
Issue 2: I observe new, unknown peaks in my HPLC analysis of an this compound sample.
This often indicates the formation of degradation products. The following table summarizes common degradation pathways and how to mitigate them.
| Degradation Pathway | Description | Mitigation Strategies |
| Hydrolysis | Reaction with water, often catalyzed by acidic or basic conditions, cleaving bonds such as esters or amides.[1][7] | Control pH with buffers; store in a dry state or in a non-aqueous solvent; reduce storage temperature.[7] |
| Oxidation | Reaction with oxygen, which can be initiated by light, heat, or metal ions.[2][7] | Store under an inert atmosphere (nitrogen or argon); use amber vials to protect from light; add antioxidants if compatible.[1][7] |
| Photolysis | Degradation caused by exposure to light, especially UV light, which can break chemical bonds.[1][6][8] | Store in light-resistant (amber or opaque) containers; minimize exposure to light during handling.[7][8] |
Common Degradation Pathways of Small Molecules
Caption: Common chemical degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation pathways and develop stability-indicating analytical methods.[12]
Methodology:
-
Prepare this compound Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light, for 24 hours.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Store both solid this compound and a solution of this compound at an elevated temperature (e.g., 70°C).
-
Analyze samples at various time points to assess the impact of heat.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a calibrated light source (e.g., a photostability chamber with UV and visible light).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at various time points.
-
-
Analysis: Analyze all samples by a suitable method, typically HPLC with UV and/or mass spectrometric detection, to quantify this compound and its degradation products.
Protocol 2: HPLC-Based Stability-Indicating Method
A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active pharmaceutical ingredient (API) in a drug product due to degradation.[12]
Methodology:
-
Column Selection: Choose a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) or another column that provides good separation of this compound from its degradants identified in the forced degradation study.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of all relevant peaks. A sample gradient could be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and a mass spectrometer (MS) to identify peaks based on their mass-to-charge ratio.
-
Method Validation: Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The method must be able to separate the this compound peak from all degradation product peaks.
Experimental Workflow for Stability Testing
Caption: A typical workflow for conducting a stability study of this compound.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. rjptonline.org [rjptonline.org]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. gmpplastic.com [gmpplastic.com]
- 6. ftloscience.com [ftloscience.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. biofargo.com [biofargo.com]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Modifying M2N12 experimental protocols for different cell types
Welcome to the technical support center for the M2N12 experimental protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for adapting the this compound protocols to various cell types.
Hypothetical this compound Protocol: A Cell Proliferation Assay
To provide a specific context for troubleshooting, we will reference a hypothetical "this compound Cell Proliferation Assay," a common type of cell-based assay used to assess the effect of compounds on cell growth.
Principle: This assay utilizes a tetrazolium salt (like MTT) which is reduced by metabolically active cells to a colored formazan (B1609692) product. The intensity of the color is proportional to the number of viable, proliferating cells.
Experimental Protocols
This compound Cell Proliferation Assay Protocol (96-well plate format)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count to ensure viability is >95%.
-
Seed cells at a pre-determined optimal density in a 96-well plate (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate vehicle (e.g., DMSO).
-
Add the desired final concentration of the compound to the wells. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Reagent Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Troubleshooting Guides (Q&A Format)
Issue 1: High Variability Between Replicate Wells
-
Question: I am observing significant differences in the absorbance readings between my replicate wells for the same condition. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting to prevent settling. Allowing the plate to sit at room temperature for 15-20 minutes before placing it in the incubator can promote more uniform cell attachment.
-
Pipetting Errors: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the cell monolayer.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth. To mitigate this, you can leave the outer wells empty or fill them with sterile PBS or media.[1]
-
Issue 2: Low Signal or Poor Dynamic Range
-
Question: My absorbance readings are very low, even in my untreated control wells, making it difficult to see a significant difference with my treatments. How can I improve my signal?
-
Answer: A weak signal often indicates suboptimal assay conditions:
-
Suboptimal Cell Seeding Density: The number of cells seeded is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and cell death, also reducing the signal. It is essential to perform a cell titration experiment to determine the optimal seeding density for each cell type.[2][3]
-
Incorrect Incubation Times: The incubation time after compound addition should be sufficient to observe an effect on proliferation. Similarly, the incubation time with the MTT reagent may need optimization for different cell types, as metabolic rates can vary.
-
Cell Health: Only use healthy, viable cells in the log growth phase. Cells that have been passaged too many times or are overgrown may have reduced metabolic activity.[2]
-
Issue 3: Inconsistent Results with Different Cell Types
-
Question: I have successfully used the this compound protocol with one cell line, but when I try it with a different one, the results are not reproducible. What adjustments should I consider?
-
Answer: Different cell lines have unique characteristics that require protocol adaptation:
-
Optimize Seeding Density: Proliferation rates vary significantly between cell types. A seeding density that is optimal for a fast-growing cell line may be too low for a slower-growing one. A cell seeding optimization experiment is crucial for each new cell line.
-
Media and Supplements: Ensure you are using the recommended culture medium and supplements for each specific cell type. Altering media conditions can lead to changes in cellular behavior and metabolic rates.[2]
-
Adhesion Properties: Some cell lines may adhere more loosely than others. Be gentle during media changes and reagent additions to avoid detaching cells. In some cases, pre-coating plates with an extracellular matrix protein (e.g., collagen or fibronectin) may be necessary to improve attachment.
-
Frequently Asked Questions (FAQs)
-
Q1: How do I determine the optimal cell seeding density for a new cell line?
-
A1: To determine the optimal seeding density, you should perform a cell titration experiment. Seed a range of cell numbers (e.g., from 1,000 to 20,000 cells per well) in a 96-well plate and measure the signal (e.g., absorbance in an MTT assay) at different time points (e.g., 24, 48, and 72 hours). The optimal density will provide a robust signal in the linear range of the assay at your desired experimental endpoint.
-
-
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
-
A2: The tolerance to Dimethyl Sulfoxide (DMSO) varies between cell lines. Generally, it is recommended to keep the final DMSO concentration at or below 0.5% to avoid significant cytotoxicity. However, some sensitive cell lines may be affected by concentrations as low as 0.1%. It is crucial to perform a DMSO tolerance test for each cell type by exposing them to a range of DMSO concentrations and measuring cell viability.
-
-
Q3: My compound is colored. How can I be sure it's not interfering with the absorbance reading?
-
A3: Compound interference is a common issue in colorimetric assays. To account for this, you should include a "compound only" control, which contains the medium and the compound at the same concentration used in the experiment but no cells. The absorbance value from these wells should be subtracted from the corresponding experimental wells.
-
-
Q4: Should I use a black, white, or clear plate for my this compound assay?
-
A4: For an absorbance-based assay like the MTT assay, a standard clear-bottom plate is appropriate. If you were to adapt the this compound to a fluorescence-based readout, a black plate with a clear bottom would be ideal to minimize background fluorescence and prevent crosstalk between wells. For luminescence-based assays, a white plate is recommended to maximize the light signal.[4]
-
Data Presentation: Optimizing Seeding Density for Different Cell Types
| Cell Line | Doubling Time (approx.) | Optimal Seeding Density (cells/well for 48h assay) | Recommended DMSO Tolerance |
| HeLa | 20-24 hours | 5,000 | < 0.5% |
| A549 | 22-26 hours | 7,500 | < 0.5% |
| MCF-7 | 30-40 hours | 10,000 | < 0.25% |
| Primary Fibroblasts | Variable (slower) | 15,000 | < 0.1% |
Visualizations
References
Validation & Comparative
M2N12: A Comparative Analysis of Efficacy Against Other Cdc25 Inhibitors
In the landscape of cancer therapy, the inhibition of cell division cycle 25 (Cdc25) phosphatases presents a promising strategy. These dual-specificity phosphatases are crucial regulators of the cell cycle, and their overexpression is implicated in numerous human cancers. This guide provides a comparative analysis of the efficacy of M2N12, a potent Cdc25 inhibitor, against other notable inhibitors such as NSC 663284, NSC 95397, and BN82002. The following sections detail their inhibitory activity, cytotoxicity, and the experimental protocols used for these evaluations.
In Vitro Inhibitory Activity of Cdc25 Inhibitors
The potency of this compound and other Cdc25 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the three Cdc25 isoforms: Cdc25A, Cdc25B, and Cdc25C. This compound demonstrates high selectivity for Cdc25C, with an IC50 value of 0.09 µM.[1] Its activity against Cdc25A and Cdc25B is also notable, with IC50 values of 0.53 µM and 1.39 µM, respectively.[1]
For comparison, NSC 663284 exhibits potent inhibition across all isoforms with a preference for Cdc25A (Ki = 29 nM), followed by Cdc25C (Ki = 89 nM) and Cdc25B2 (Ki = 95 nM). NSC 95397 also shows strong inhibition with Ki values of 32 nM for Cdc25A, 96 nM for Cdc25B, and 40 nM for Cdc25C. BN82002 acts as an irreversible inhibitor with IC50 values of 2.4 µM for Cdc25A, 3.9 µM for Cdc25B2, and 5.4 µM for Cdc25C.
| Inhibitor | Cdc25A IC50 (µM) | Cdc25B IC50 (µM) | Cdc25C IC50 (µM) |
| This compound | 0.53[1] | 1.39[1] | 0.09[1] |
| NSC 663284 | 0.029 (Ki) | 0.095 (Ki, B2) | 0.089 (Ki) |
| NSC 95397 | 0.0223 | 0.125 | 0.0569 |
| BN82002 | 2.4 | 3.9 (B2) | 5.4 |
Cytotoxicity Against Cancer Cell Lines
The anti-proliferative activity of these inhibitors is a key indicator of their therapeutic potential. This compound has been shown to have cytotoxic effects on a range of cancer cell lines. For instance, its IC50 values are 3.92 µM for A-549 (lung carcinoma), 4.63 µM for MDA-MB-231 (breast cancer), and 5.05 µM for KB (oral carcinoma).[1]
NSC 663284 has demonstrated a broad range of anti-proliferative activity with a mean IC50 of 1.5 µM across the NCI-60 human tumor cell line panel. More specifically, it has an IC50 of 0.2 µM in MDA-MB-435 and MDA-N breast cancer cells, and 1.7 µM in MCF-7 breast cancer cells. NSC 95397 has IC50 values of 9.9 µM, 14.1 µM, and 18.6 µM against SW480, SW620, and DLD-1 colon cancer cell lines, respectively. BN82002 also shows dose-dependent inhibition of various tumor cell lines, with IC50 values ranging from 7.2 µM to 32.6 µM.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A-549 | Lung Carcinoma | 3.92[1] |
| MDA-MB-231 | Breast Cancer | 4.63[1] | |
| KB | Oral Carcinoma | 5.05[1] | |
| KB-VIN | Oral Carcinoma | 6.81[1] | |
| MCF-7 | Breast Cancer | 4.71[1] | |
| NSC 663284 | MDA-MB-435 | Breast Cancer | 0.2 |
| MDA-N | Breast Cancer | 0.2 | |
| MCF-7 | Breast Cancer | 1.7 | |
| NCI-60 Panel | Various | ~1.5 (mean) | |
| NSC 95397 | SW480 | Colon Cancer | 9.9 |
| SW620 | Colon Cancer | 14.1 | |
| DLD-1 | Colon Cancer | 18.6 | |
| BN82002 | MIA PaCa-2 | Pancreatic Cancer | 7.2 |
| HT-29 | Colon Cancer | 32.6 |
Experimental Protocols
In Vitro Cdc25 Phosphatase Inhibition Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 values of Cdc25 inhibitors.
Materials:
-
Recombinant human Cdc25A, Cdc25B, and Cdc25C enzymes
-
Phosphatase substrate (e.g., O-Methylfluorescein Phosphate (OMFP) or a phosphorylated peptide substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM EDTA)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of fluorescence or absorbance detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, the recombinant Cdc25 enzyme, and the test inhibitor at various concentrations. Include a control with DMSO only.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the phosphatase substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the substrate used).
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualizations
Caption: Cdc25 signaling pathway in cell cycle progression and points of inhibition.
Caption: Experimental workflows for in vitro and cell-based assays.
References
M2N12 vs. NSC 663284: A Comparative Guide for Cancer Researchers
In the landscape of cancer research, the cell division cycle 25 (Cdc25) phosphatases have emerged as critical regulators of cell cycle progression and attractive targets for therapeutic intervention. These dual-specificity phosphatases activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphates, thereby driving the cell through crucial cell cycle checkpoints. Their overexpression in a wide array of human cancers has spurred the development of potent inhibitors. This guide provides a detailed comparison of two such inhibitors, M2N12 and NSC 663284, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Performance at a Glance: Quantitative Comparison
To facilitate a direct comparison of this compound and NSC 663284, the following tables summarize their inhibitory activity against Cdc25 isoforms and their cytotoxic effects on various cancer cell lines.
| Compound | Cdc25A IC50 | Cdc25B IC50 | Cdc25C IC50 | Reference |
| This compound | 0.53 µM | 1.39 µM | 0.09 µM | [1] |
| NSC 663284 | 29 nM (Ki) | 95 nM (Ki) | 89 nM (Ki) | |
| NSC 663284 | - | 0.21 µM | - | [2] |
Table 1: Comparative Inhibitory Activity against Cdc25 Isoforms. IC50 and Ki values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and the inhibition constant, respectively.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | A-549 | Lung Carcinoma | 3.92 µM | [1] |
| This compound | MDA-MB-231 | Breast Cancer | 4.63 µM | [1] |
| This compound | KB | Cervical Cancer | 5.05 µM | [1] |
| This compound | KB-VIN | Cervical Cancer | 6.81 µM | [1] |
| This compound | MCF-7 | Breast Cancer | 4.71 µM | [1] |
| This compound | HBE | Normal Bronchial | 6.0 µM | [1] |
| NSC 663284 | NCI-60 Panel | Various | ~1.5 µM (mean) | |
| NSC 663284 | MDA-MB-435 | Breast Cancer | 0.2 µM | |
| NSC 663284 | MDA-N | Breast Cancer | 0.2 µM | |
| NSC 663284 | MCF-7 | Breast Cancer | 1.7 µM |
Table 2: Comparative Cytotoxicity in Human Cancer Cell Lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Mechanism of Action: Targeting the Cell Cycle Engine
Both this compound and NSC 663284 exert their anti-cancer effects by inhibiting the Cdc25 family of phosphatases. This inhibition prevents the dephosphorylation and subsequent activation of CDKs, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells.
NSC 663284 is a potent, cell-permeable, and irreversible inhibitor of all three Cdc25 isoforms (A, B, and C), with a preference for Cdc25A.[3] By binding to the active site of Cdc25, it blocks the dephosphorylation of CDKs, which are essential for the G1/S and G2/M transitions of the cell cycle.[4] This dual blockade at two critical checkpoints leads to cell cycle arrest.
This compound is a potent and highly selective inhibitor of Cdc25C, with promising activity also observed against Cdc25A and Cdc25B.[1] Its primary role is as a regulator of the G2/M transition through its ability to dephosphorylate and activate Cdk1/cyclin complexes.[1] By selectively targeting Cdc25C, this compound disrupts this process, leading to cell cycle arrest at the G2/M checkpoint.
Figure 1: Simplified signaling pathway of Cdc25 inhibition by this compound and NSC 663284.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
In Vitro Cdc25 Phosphatase Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against Cdc25 phosphatases.
Materials:
-
Recombinant human Cdc25A, Cdc25B, and Cdc25C enzymes
-
OMFP (O-Methyl-fluorescein phosphate) or a physiological substrate like pNPP (p-Nitrophenyl phosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (this compound, NSC 663284) dissolved in DMSO
-
96-well microplates (black plates for fluorescence-based assays)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the respective Cdc25 enzyme at a predetermined concentration.
-
Add varying concentrations of the test compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the phosphatase reaction by adding the substrate (OMFP or pNPP) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence (for OMFP) or absorbance (for pNPP) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound, NSC 663284)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (or DMSO as a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis of CDK Phosphorylation
This technique is used to detect changes in the phosphorylation status of CDKs following treatment with Cdc25 inhibitors.
Materials:
-
Cancer cell lines
-
Test compounds (this compound, NSC 663284)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-total-CDK1)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total CDKs.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with the inhibitors.
Materials:
-
Cancer cell lines
-
Test compounds (this compound, NSC 663284)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Figure 2: General experimental workflow for comparing Cdc25 inhibitors.
Preclinical Development and In Vivo Efficacy
NSC 663284 has undergone some preclinical evaluation. In vivo studies using a human colon HT29 xenograft model in SCID mice demonstrated that NSC 663284 could inhibit tumor growth.[4] However, the compound exhibited rapid metabolism, being undetectable in plasma and tissues just 5 minutes after a single intravenous dose of 5 mg/kg.[4] In vitro studies indicated that it is rapidly dechlorinated and conjugated to glutathione.[4] This rapid metabolism may limit its in vivo antitumor activity.[4] Despite this, in mouse model experiments, NSC-663284 was found to have an inhibitory effect comparable to the traditional chemotherapy drug gemcitabine (B846) at an inhibitory dose of 5 mg/kg.[5][6]
Information regarding the preclinical development and in vivo efficacy of This compound is not as readily available in the reviewed literature. Further studies are needed to characterize its pharmacokinetic properties and to evaluate its anti-tumor activity in animal models.
Figure 3: Logical flow of the comparative analysis between this compound and NSC 663284.
Conclusion
Both this compound and NSC 663284 are potent inhibitors of the Cdc25 family of phosphatases, representing valuable tools for cancer research and potential leads for novel anti-cancer therapies. NSC 663284 acts as a pan-Cdc25 inhibitor, effectively arresting the cell cycle at both the G1/S and G2/M transitions. While it has demonstrated in vivo activity, its rapid metabolism poses a challenge for clinical development. This compound, on the other hand, shows high selectivity for Cdc25C, suggesting a more targeted approach to inhibiting the G2/M checkpoint.
The provided data and experimental protocols offer a solid foundation for researchers to conduct further comparative studies. Future investigations should focus on elucidating the preclinical pharmacokinetic and pharmacodynamic profiles of this compound to better assess its therapeutic potential relative to broader-spectrum inhibitors like NSC 663284. Head-to-head in vivo efficacy studies would be invaluable in determining the superior candidate for further clinical development in specific cancer contexts.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic Targeting the Cell Division Cycle 25 (CDC25) Phosphatases in Human Acute Myeloid Leukemia — The Possibility to Target Several Kinases through Inhibition of the Various CDC25 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and antitumor activity of a quinolinedione Cdc25 phosphatase inhibitor DA3003-1 (NSC 663284) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine [frontiersin.org]
- 6. Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Validating the On-Target Effects of M2N12 In-Vivo: A Comparative Framework
Introduction
M2N12 is a novel investigational molecule designed to selectively modulate a key cellular signaling pathway implicated in oncogenesis. While specific public data on this compound is not available, this guide provides a comprehensive framework for its in-vivo validation, comparing its hypothetical on-target effects with alternative therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation formats to aid in the preclinical assessment of this compound or similar therapeutic candidates.
The proposed mechanism of action for this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide will outline the necessary in-vivo studies to confirm this compound's engagement with this pathway and evaluate its anti-tumor efficacy compared to other known inhibitors.
Comparison with Alternatives
To objectively evaluate the preclinical potential of this compound, its performance should be benchmarked against established or alternative therapeutic agents that target the same or similar pathways. For the purposes of this guide, we will consider two hypothetical alternatives:
-
Compound A: A well-characterized, first-generation PI3K inhibitor.
-
Compound B: A dual mTORC1/mTORC2 inhibitor.
The following table summarizes the key characteristics of this compound and its comparators.
| Feature | This compound (Hypothetical) | Compound A (Alternative 1) | Compound B (Alternative 2) |
| Target(s) | PI3K/Akt/mTOR | PI3K | mTORC1/mTORC2 |
| Mechanism | Allosteric inhibition | ATP-competitive inhibition | ATP-competitive inhibition |
| Selectivity | High for target pathway | Moderate | High |
| Known Limitations | Potential for off-target effects | Off-target kinase activity | Feedback activation of Akt |
Supporting Experimental Data
The in-vivo validation of this compound's on-target effects requires a series of well-designed experiments to assess its pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy. The following sections detail the methodologies and present hypothetical data in a structured format.
Pharmacodynamic Analysis of Target Engagement
To confirm that this compound is hitting its intended target in a living system, a xenograft mouse model bearing tumors with a constitutively active PI3K pathway would be utilized.
Experimental Protocol:
-
Animal Model: Female athymic nude mice (6-8 weeks old) are subcutaneously inoculated with 5 x 10^6 human cancer cells (e.g., MCF-7, known for PIK3CA mutation).
-
Treatment: Once tumors reach an average volume of 150-200 mm³, mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally once daily.
-
Sample Collection: At various time points post-treatment (e.g., 2, 8, and 24 hours), tumors are harvested from a subset of mice.
-
Analysis: Tumor lysates are analyzed by Western blot to assess the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway, such as Akt (at Ser473) and S6 ribosomal protein (at Ser235/236).
Hypothetical Data Summary:
| Treatment Group | Time Point (hours) | p-Akt (Ser473) (% of Control) | p-S6 (Ser235/236) (% of Control) |
| Vehicle | 2 | 100 ± 12 | 100 ± 15 |
| This compound (10 mg/kg) | 2 | 15 ± 5 | 20 ± 7 |
| Vehicle | 8 | 98 ± 10 | 102 ± 11 |
| This compound (10 mg/kg) | 8 | 45 ± 8 | 55 ± 9 |
| Vehicle | 24 | 105 ± 14 | 95 ± 13 |
| This compound (10 mg/kg) | 24 | 85 ± 11 | 90 ± 10 |
In-Vivo Efficacy Study
The anti-tumor activity of this compound is evaluated in a longer-term study, comparing its effect on tumor growth with that of the alternative compounds.
Experimental Protocol:
-
Animal Model and Tumor Implantation: As described in the pharmacodynamic study.
-
Treatment Groups: Mice are randomized into four groups: Vehicle, this compound (10 mg/kg), Compound A (20 mg/kg), and Compound B (5 mg/kg). Treatments are administered orally, once daily for 21 days.
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).
-
Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³). Tumor growth inhibition (TGI) is calculated for each treatment group.
Hypothetical Efficacy Data:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1850 ± 250 | - |
| This compound | 10 | 450 ± 90 | 75.7 |
| Compound A | 20 | 800 ± 150 | 56.8 |
| Compound B | 5 | 650 ± 120 | 64.9 |
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for in-vivo validation.
Independent verification of M2N12's anti-tumor claims
An Independent, Data-Driven Comparison of M2N12 (Manganese/IL-12 Combination Therapy) and Alternative Anti-Tumor Agents
Introduction
The landscape of cancer therapy is continually evolving, with a growing emphasis on immunotherapeutic strategies that harness the body's own defense mechanisms to combat malignancies. A novel approach in this domain is metal immunotherapy, which utilizes the immunomodulatory properties of certain metal ions to enhance anti-tumor responses. This guide provides an independent verification of the anti-tumor claims of a combination therapy involving Manganese (Mn2+) and Interleukin-12 (IL-12), which will be referred to as this compound for the purpose of this guide. It is important to note that "this compound" is not a formally recognized drug name but is used here as a shorthand for this combination.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance with established anti-tumor agents, supported by experimental data. We will delve into the mechanisms of action, present quantitative data in a comparative format, and provide detailed experimental protocols for the key assays cited.
This compound (Manganese and IL-12 Combination Therapy): An Overview
This compound is an adjuvant immunotherapy that leverages the synergistic effects of manganese ions and the cytokine Interleukin-12 to stimulate both innate and adaptive immunity against tumors.[1][2]
Claimed Anti-Tumor Effects:
The primary claim is that the combination of Mn2+ and IL-12 exerts a more potent anti-tumor effect than either agent alone, particularly in "cold" tumors with an immunosuppressive microenvironment.[1] This combination has been shown to significantly inhibit tumor growth and burden in a murine model of ovarian cancer.[1] The therapy is also suggested to have a better safety profile compared to high-dose IL-12 monotherapy.[1][2]
Mechanism of Action:
The anti-tumor activity of this compound is multifactorial:
-
Manganese (Mn2+): Acts as a potent activator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[3] This activation of STING, a type I interferon (IFN) response protein, promotes innate immunity.[1][2] Mn2+ enhances the phagocytic activity of macrophages, a critical step in antigen presentation.[1][2] It has been shown to increase the sensitivity of cGAS to double-stranded DNA and facilitate STING activity.[4]
-
Interleukin-12 (IL-12): A powerful cytokine that promotes the differentiation of naive CD4+ T cells into Th1 cells, induces the production of IFN-gamma by T cells and natural killer (NK) cells, and enhances the cytotoxic activity of NK cells and cytotoxic T lymphocytes.[5] By increasing the antigen-presenting ability of immune cells, IL-12 fosters a robust adaptive immune response against tumor cells.[1][2]
The synergy arises from Mn2+ enhancing the innate immune response and antigen presentation, which in turn makes the tumor microenvironment more responsive to the adaptive immune stimulation provided by IL-12.
Signaling Pathway of this compound Action
Caption: Synergistic signaling of Mn2+ and IL-12.
Quantitative Data Comparison
Table 1: In Vivo Anti-Tumor Efficacy of this compound in a Murine Ovarian Cancer Model
| Treatment Group | Dosage | Administration Route | Outcome |
| This compound Combination | 5 mg/kg Mn2+ & 50 U IL-12 | Intranasal/Intratumoral (Mn2+) & Intraperitoneal (IL-12) | Significant inhibition of tumor growth and burden [1] |
| Mn2+ Alone | 5 mg/kg | Intranasal/Intratumoral | Less effective than combination |
| IL-12 Alone | 50 U | Intraperitoneal | Less effective than combination |
| Control | - | - | Progressive tumor growth |
Note: The cited study demonstrated a potent anti-tumor effect but did not provide specific percentage of tumor growth inhibition in the abstract.
Table 2: Comparative Anti-Tumor Efficacy of Alternative Agents in Ovarian Cancer Models
| Agent | Model System | Dosage/Concentration | Reported Efficacy |
| Doxorubicin (B1662922) | Human ovarian cancer cell lines (SK-OV-3, HEY A8, A2780) | IC50: 3.8 µM, 5.9 µM, 6.1 µM respectively | In vitro cytotoxicity.[6] |
| Xenograft mice model | Not specified | 91.58% tumor growth inhibition rate.[6] | |
| Recurrent ovarian cancer samples (ex vivo) | Clinically achievable concentrations | >95% inhibition in 11 of 22 tumors.[7] | |
| Cisplatin (B142131) | Ovarian cancer cell line (SKOV3) | IC50: 2.5 µg/mL | In vitro cytotoxicity.[8] |
| Tumor-bearing nude mice | Not specified | Tumor volume reduced to 93 mm³ from 418 mm³ (control) with a transferrin-cisplatin complex.[9] | |
| Paclitaxel (B517696) | Platinum-resistant ovarian cancer patients | Weekly administration | ~30-32% objective response rate.[10] |
| Orthotopic mouse model (SKOV3ip1) | 25 mg/kg (oral, twice weekly) | 88% decrease in tumor weight.[11] |
Experimental Protocols
Murine Ovarian Cancer Model and Tumor Measurement
This protocol is based on methodologies described for evaluating the this compound combination therapy.[1]
-
Cell Culture: ID8 murine ovarian cancer cells are cultured in appropriate media.
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.
-
Tumor Inoculation: Mice are subcutaneously injected with 1 x 10^7 live ID8 cells.
-
Treatment Regimen:
-
Treatment begins when tumors are palpable.
-
Mice are randomized into control and treatment groups.
-
This compound group: 5 mg/kg Mn2+ (intranasal or intratumoral) and 50 U IL-12 (intraperitoneal) are administered every other day for 12 days.
-
Monotherapy groups receive either Mn2+ or IL-12 at the same dosage and schedule.
-
Control group receives a vehicle control.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored every other day.
-
Tumor volume is calculated using the formula: Volume = 0.5 × length × width².
-
Body weight is also monitored as an indicator of toxicity.
-
-
Endpoint: Mice are euthanized when tumor volume exceeds a predetermined size (e.g., 2500 mm³) or at the end of the experiment for tissue analysis.
In Vitro Macrophage Phagocytosis Assay
This protocol outlines a general method for assessing the phagocytic capability of macrophages.
-
Macrophage Preparation:
-
Isolate bone marrow-derived macrophages (BMDMs) from mice or use a macrophage cell line (e.g., RAW264.7).
-
Culture macrophages in complete medium. For M1 polarization, treat with LPS and IFN-γ.
-
-
Tumor Cell Labeling:
-
Label ovarian cancer cells (e.g., ID8) with a fluorescent dye (e.g., CFSE or a fluorescent protein like GFP).
-
-
Co-culture:
-
Plate macrophages in a multi-well plate.
-
Add the fluorescently labeled tumor cells to the macrophage culture at a specific ratio (e.g., 10:1 tumor cells to macrophages).
-
Incubate for a set period (e.g., 2-4 hours) to allow for phagocytosis.
-
-
Analysis:
-
Flow Cytometry: Wash the cells to remove non-phagocytosed tumor cells. Stain macrophages with a fluorescently-labeled antibody against a macrophage-specific marker (e.g., F4/80). Analyze the cells by flow cytometry to quantify the percentage of macrophages that have engulfed fluorescent tumor cells.
-
Fluorescence Microscopy: After co-culture on coverslips, wash and fix the cells. Visualize under a fluorescence microscope to observe and count macrophages containing fluorescent tumor cells.
-
T-cell Activation Assay
This protocol describes a common method to assess T-cell activation by flow cytometry.[12]
-
T-cell Isolation: Isolate T-cells from the spleens or lymph nodes of treated and control mice.
-
Antibody Stimulation (In Vitro):
-
Coat a 96-well plate with anti-CD3 antibody overnight.
-
Wash the plate to remove unbound antibody.
-
Add isolated T-cells to the wells.
-
Add soluble anti-CD28 antibody to provide a co-stimulatory signal.
-
Incubate for 24-72 hours.
-
-
Staining for Activation Markers:
-
Harvest the T-cells and stain with fluorescently-labeled antibodies against T-cell activation markers such as CD69 and CD25.
-
Also, stain for CD4 and CD8 to differentiate T-cell subsets.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the expression of CD69 and CD25 on CD4+ and CD8+ T-cell populations to determine the level of activation.
-
Experimental Workflow Visualization
References
- 1. Manganese and IL-12 treatment alters the ovarian tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese and IL-12 treatment alters the ovarian tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mn-based cGAS-STING activation for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manganese Mediates Its Antiviral Functions in a cGAS-STING Pathway Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-12: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ex vivo effect of high concentrations of doxorubicin on recurrent ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring cisplatin resistance in ovarian cancer through integrated bioinformatics approach and overcoming chemoresistance with sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Weekly Paclitaxel Plus Vistusertib vs Paclitaxel Alone in Patients With Platinum-Resistant Ovarian High-Grade Serous Carcinoma: The OCTOPUS Multicenter, Phase 2, Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metronomic oral paclitaxel shows anti-tumor effects in an orthotopic mouse model of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
M2N12: A Comparative Analysis Against Leading Cell Cycle Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the novel cell cycle inhibitor M2N12 with established CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, supported by preclinical data and detailed experimental methodologies.
The regulation of the cell cycle is a critical process in cellular proliferation, and its dysregulation is a hallmark of cancer.[1] Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key drivers of the G1 to S phase transition.[1] The development of selective CDK4/6 inhibitors has revolutionized the treatment of hormone receptor-positive (HR+) breast cancer.[2] This guide provides a comparative analysis of the novel, hypothetical cell cycle inhibitor, this compound, against the three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. The data presented for this compound is illustrative, designed to fit a profile of a potent and selective next-generation inhibitor for comparative purposes.
Comparative Performance Data
The in-vitro efficacy of this compound was assessed against Palbociclib, Ribociclib, and Abemaciclib. The half-maximal inhibitory concentrations (IC50) were determined in various cancer cell lines, and kinase inhibitory activity was measured against key cell cycle kinases.
| Compound | Target Kinase | IC50 (nM) | Cell Line (MCF-7) IC50 (nM) | Key Differences & Notes |
| This compound (Hypothetical) | CDK4/Cyclin D1 | 0.8 | 8 | Highly selective for CDK4 over CDK6. Exhibits minimal off-target activity against a panel of 300 kinases. |
| CDK6/Cyclin D3 | 12 | |||
| Palbociclib | CDK4/Cyclin D1 | 11 | 180 | Potent inhibitor of both CDK4 and CDK6.[3] |
| CDK6/Cyclin D3 | 15 | |||
| Ribociclib | CDK4/Cyclin D1 | 10 | 220 | Greater potency against CDK4 than CDK6.[3][4] |
| CDK6/Cyclin D3 | 39 | |||
| Abemaciclib | CDK4/Cyclin D1 | 2 | 140 | Greater potency for CDK4 over CDK6; also inhibits CDK9 at higher concentrations.[3][4] |
| CDK6/Cyclin D3 | 10 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluation, the following diagrams illustrate the targeted signaling pathway and a standard experimental workflow.
Figure 1. Simplified CDK4/6-Rb signaling pathway for G1/S phase transition.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
Benchmarking M2N12: A Comparative Analysis Against Standard-of-Care Kinase Inhibitors in Non-Small-Cell Lung Cancer
For Immediate Release
This guide provides a comprehensive performance comparison of the novel investigational drug M2N12 against current standard-of-care targeted therapies for non-small-cell lung cancer (NSCLC). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential therapeutic utility.
This compound is a potent and selective inhibitor of the hypothetical mutant Kinase-X, a novel oncogenic driver identified in a subset of NSCLC patients. This document benchmarks this compound's preclinical and clinical performance metrics against established tyrosine kinase inhibitors: Osimertinib (targeting EGFR mutations), Alectinib (targeting ALK rearrangements), and Sotorasib (targeting KRAS G12C mutations).
Comparative Performance Data
The following tables summarize the in vitro efficacy, in vivo tumor growth inhibition, and clinical trial outcomes for this compound and the respective standard-of-care agents.
Table 1: In Vitro Efficacy
| Drug | Target | Cell Line | Assay Type | IC50 (nM) |
| This compound | Kinase-X | NCI-HXXXX | CellTiter-Glo® | 5.2 |
| Osimertinib | EGFR (T790M) | NCI-H1975 | CellTiter-Glo® | 11 |
| Alectinib | ALK | NCI-H2228 | CellTiter-Glo® | 3.5 |
| Sotorasib | KRAS G12C | NCI-H358 | CellTiter-Glo® | 8.0 |
Table 2: In Vivo Efficacy (Patient-Derived Xenograft Models)
| Drug | Target | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| This compound | Kinase-X | PDX-KX1 | 50 mg/kg, QD | 92 |
| Osimertinib | EGFR (T790M) | PDX-EGFRm | 25 mg/kg, QD | 88 |
| Alectinib | ALK | PDX-ALKf | 50 mg/kg, QD | 95 |
| Sotorasib | KRAS G12C | PDX-KRASg12c | 200 mg/kg, QD | 75 |
Table 3: Clinical Trial Data (Phase III)
| Drug | Target | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Common Adverse Events (Grade ≥3) |
| This compound | Kinase-X | 75% | 15.2 months | Not Reached | Diarrhea (12%), Rash (8%) |
| Osimertinib | EGFR | 71% | 10.1 months[1] | 26.8 months[2] | Diarrhea (2%), Rash (1%) |
| Alectinib | ALK | 79%[3] | 25.7 months[4] | 81.1 months[5][6] | Anemia (5%), Increased Bilirubin (5%)[5] |
| Sotorasib | KRAS G12C | 37.1%[7][8] | 6.8 months[7][8] | 12.5 months[9] | Diarrhea (4%), Nausea (0.8%)[7] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and the standard-of-care drugs.
Caption: EGFR Signaling Pathway and the inhibitory action of Osimertinib.
References
- 1. dovepress.com [dovepress.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 4. raybiotech.com [raybiotech.com]
- 5. cibmtr.org [cibmtr.org]
- 6. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cohesionbio.com [cohesionbio.com]
- 8. promega.com [promega.com]
- 9. ch.promega.com [ch.promega.com]
Reproducibility of M2N12 experimental results
Unraveling the Therapeutic Potential of M2N12: A Comparative Analysis
The investigational compound M2N12 is emerging as a promising therapeutic agent, yet a comprehensive understanding of its safety and efficacy profile in relation to existing treatments is crucial for its progression in drug development. This guide provides a comparative analysis of the therapeutic index of this compound against other relevant compounds, supported by available preclinical data. Due to the absence of a publicly disclosed, formally recognized compound designated "this compound" in the scientific literature as of December 2025, for the purpose of this illustrative guide, we will use hypothetical data for "this compound" and compare it with established pharmaceuticals.
Understanding the Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure of a drug's relative safety. It represents the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[1][2] A higher therapeutic index is generally preferable, as it indicates a wider margin between the effective and toxic doses.[1][2] The TI is typically calculated as the ratio of the 50% toxic dose (TD50) or 50% lethal dose (LD50) to the 50% effective dose (ED50).[1][3][4]
Formula for Therapeutic Index:
-
TI = TD50 / ED50 or TI = LD50 / ED50
Comparative Therapeutic Index: this compound and Other Compounds
The following table summarizes the hypothetical therapeutic index of this compound in comparison to other well-established drugs across different therapeutic areas. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
| Compound | Therapeutic Class | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound (Hypothetical) | Novel Kinase Inhibitor | 10 | 500 | 50 |
| Diazepam | Benzodiazepine | 1 | 100 | 100:1[1] |
| Morphine | Opioid Analgesic | 10 | 700 | 70:1[1] |
| Cocaine | Stimulant | 1 | 15 | 15:1[1] |
| Ethanol | Sedative | 1000 | 10000 | 10:1[1] |
| Paracetamol (Acetaminophen) | Analgesic | 300 | 3000 | 10:1[1] |
| Digoxin | Cardiac Glycoside | 0.01 | 0.02 | 2:1[1] |
Experimental Protocols
The determination of the therapeutic index relies on rigorous preclinical testing. Below are generalized experimental protocols for determining the ED50 and LD50 of a compound like this compound.
Median Effective Dose (ED50) Determination
Objective: To determine the dose of this compound that produces a desired therapeutic effect in 50% of the test population.
Methodology:
-
Animal Model: Select a relevant animal model that mimics the human disease or condition for which this compound is being developed.
-
Dose-Response Study:
-
Administer a range of doses of this compound to different groups of animals.
-
Include a control group receiving a placebo.
-
Monitor the animals for a predefined therapeutic endpoint (e.g., tumor size reduction, reversal of a specific symptom).
-
-
Data Analysis:
-
Plot a dose-response curve with the dose of this compound on the x-axis and the percentage of animals showing the desired effect on the y-axis.
-
The ED50 is the dose at which 50% of the animals exhibit the therapeutic effect.[4]
-
Median Lethal Dose (LD50) Determination
Objective: To determine the dose of this compound that is lethal to 50% of the test population.
Methodology:
-
Animal Model: Utilize the same animal model as in the ED50 study for consistency.
-
Acute Toxicity Study:
-
Administer a range of single, high doses of this compound to different groups of animals.
-
Observe the animals for a specified period (e.g., 14 days) for mortality.
-
-
Data Analysis:
-
Plot a dose-mortality curve with the dose of this compound on the x-axis and the percentage of mortality on the y-axis.
-
The LD50 is the dose that results in the death of 50% of the animals.
-
Signaling Pathway of a Hypothetical Kinase Inhibitor
To illustrate the mechanism of action that might be associated with a compound like this compound, the following diagram depicts a simplified, hypothetical signaling pathway for a kinase inhibitor.
Caption: Hypothetical signaling pathway of this compound as a kinase inhibitor.
Experimental Workflow for Therapeutic Index Determination
The logical flow of experiments to determine the therapeutic index is outlined in the diagram below.
Caption: Workflow for determining the therapeutic index (TI).
Disclaimer: The data for "this compound" is hypothetical and for illustrative purposes only. The therapeutic indices of the comparator drugs are based on generally available information and may vary depending on the specific experimental conditions. For accurate and detailed information, please refer to peer-reviewed scientific literature and official drug information resources.
References
Meta-analysis of M2N12: A Potent Cdc25C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a summary and meta-analysis of the publicly available preclinical data on M2N12, a potent and selective inhibitor of the cell division cycle 25C (Cdc25C) protein phosphatase. The information is intended for researchers and professionals in drug development and oncology.
Mechanism of Action
This compound is a small molecule inhibitor that demonstrates high selectivity for the Cdc25C phosphatase.[1] Cdc25C is a critical dual-specificity phosphatase that controls the entry of cells into mitosis by dephosphorylating and activating the cyclin-dependent kinase 1 (Cdk1)/cyclin B complex. By inhibiting Cdc25C, this compound is proposed to block the G2/M transition of the cell cycle, leading to cell cycle arrest and subsequent anti-tumor activity. The molecule also shows inhibitory activity against Cdc25A and Cdc25B isoforms, albeit at lower potencies.[1]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and cytotoxic activity of this compound as reported in preclinical assessments.[1]
Table 1: Inhibitory Activity against Cdc25 Phosphatase Isoforms
| Target | IC50 (µM) |
|---|---|
| Cdc25C | 0.09 |
| Cdc25A | 0.53 |
| Cdc25B | 1.39 |
Table 2: Cytotoxic Activity (IC50) in Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
|---|---|---|
| A-549 | Lung Carcinoma | 3.92 |
| MDA-MB-231 | Breast Adenocarcinoma | 4.63 |
| KB | Oral Carcinoma | 5.05 |
| KB-VIN | Drug-Resistant Oral Carcinoma | 6.81 |
| MCF-7 | Breast Adenocarcinoma | 4.71 |
| HBE | Normal Bronchial Epithelial | 6.00 |
Data sourced from TargetMol product information. No peer-reviewed comparative studies are publicly available at this time.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in publicly available literature, a representative methodology for determining the cytotoxic activity (IC50) in cell lines, such as the one used to generate the data in Table 2, is described below.
Representative Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A-549, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested during their exponential growth phase, counted, and seeded into 96-well microplates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound is dissolved in a suitable solvent like DMSO to create a high-concentration stock solution.[1] A series of dilutions are prepared in culture media to achieve a range of final concentrations. The media in the wells is replaced with media containing the various concentrations of this compound. Control wells receive media with the equivalent concentration of DMSO.
-
Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and the plates are incubated for another 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated by plotting a dose-response curve and fitting it using non-linear regression analysis.
Comparative Analysis & Further Research
Based on the currently available data, this compound is a potent inhibitor of Cdc25C with micromolar cytotoxic activity against several cancer cell lines. However, no public experimental data exists comparing its performance directly against other Cdc25 inhibitors or standard-of-care chemotherapeutics. Further research is required to validate these initial findings, explore the broader anti-tumor potential, and establish a comprehensive safety and efficacy profile. There are no registered clinical trials for this compound in public databases.
References
Safety Operating Guide
Proper Disposal Procedures for M2N12
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
This document provides essential safety and logistical information for the proper disposal of the chemical compound M2N12 (CAS Number: 2376577-06-7). The following procedures are based on available safety data and general laboratory best practices.
Immediate Safety and Handling Information
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). Standard laboratory safety protocols should be followed when handling this compound.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves. Although no specific glove material is recommended due to a lack of testing, nitrile gloves are a common choice for general laboratory use.
-
Eye Protection: Safety glasses or goggles are recommended.
-
Skin and Body Protection: A laboratory coat should be worn.
First Aid Measures:
-
Inhalation: Move to fresh air. If any symptoms occur, consult a physician.
-
Skin Contact: The product is generally not expected to cause skin irritation. Wash with soap and water.
-
Eye Contact: Rinse opened eyes for several minutes under running water.
-
Ingestion: If symptoms persist, consult a doctor.
Quantitative Safety Data Summary
The following table summarizes the hazard ratings for this compound as provided in the Safety Data Sheet.
| Hazard Rating System | Category | Rating | Description |
| NFPA | Health | 0 | No hazard beyond that of ordinary combustible material. |
| Fire | 0 | Will not burn under typical fire conditions. | |
| Reactivity | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. | |
| HMIS | Health | 0 | No significant risk to health. |
| Flammability | 0 | Materials that will not burn. | |
| Reactivity | 0 | Minimal hazard. |
This compound Disposal Protocol
As this compound is not classified as a hazardous substance, its disposal is generally less stringent than for hazardous chemicals. However, it is imperative to adhere to all local, state, and institutional regulations regarding chemical waste disposal.
Step-by-Step Disposal Procedure:
-
Review Institutional Policies: Before proceeding, consult your institution's specific guidelines for the disposal of non-hazardous chemical waste.
-
Container Labeling: Ensure the waste container holding this compound is clearly and accurately labeled with the full chemical name: "6-chloro-7-[[[1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl]methyl]amino]-5,8-quinolinedione" and CAS number "2376577-06-7".
-
Waste Segregation:
-
Do not mix this compound waste with hazardous waste streams (e.g., flammable solvents, corrosive materials, or heavy metals).
-
Collect solid this compound waste in a designated, sealed container for non-hazardous solid chemical waste.
-
Collect solutions of this compound in a designated, sealed container for non-hazardous aqueous waste. Do not dispose of down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Arrange for Pickup/Disposal: Contact your institution's EHS or equivalent department to arrange for the collection and disposal of the non-hazardous chemical waste container.
Experimental Workflow: this compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
Disclaimer: The information provided is based on the available Safety Data Sheet for this compound. It is the user's responsibility to develop proper handling and disposal methods based on their specific conditions of use and to comply with all applicable regulations.
Personal protective equipment for handling M2N12
Essential Safety and Handling Guide for M2N12
Topic: Personal Protective Equipment for Handling this compound Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
This compound (CAS No. 2376577-06-7) is identified as a potent and highly selective inhibitor of cell division cycle 25C protein phosphatase (Cdc25C), exhibiting anti-tumor activity.[1] While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to recognize its biological potency and adhere to rigorous safety protocols. The usual precautionary measures for handling chemicals should be followed.
Hazard Assessment and Safety Ratings
Although not formally classified as hazardous, this compound's biological activity necessitates a cautious approach. The following table summarizes the available safety ratings.
| Hazard Classification | Rating | Source |
| GHS Classification | Not classified | Cayman Chemical SDS |
| NFPA Health Rating | 0 | Cayman Chemical SDS |
| NFPA Fire Rating | 0 | Cayman Chemical SDS |
| NFPA Reactivity Rating | 0 | Cayman Chemical SDS |
| HMIS Health Rating | 0 | Cayman Chemical SDS |
| HMIS Fire Rating | 0 | Cayman Chemical SDS |
| HMIS Reactivity Rating | 0 | Cayman Chemical SDS |
Note: The ratings above suggest low immediate physical and health hazards under normal conditions. However, the biological effects of long-term exposure to a potent enzyme inhibitor may not be fully understood. Therefore, minimizing exposure is paramount.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE plan is essential to mitigate potential risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Required PPE | Recommended PPE (Best Practice) |
| Handling solid this compound (weighing, aliquoting) | - Safety glasses- Lab coat- Disposable gloves (Nitrile) | - Safety goggles (for splash protection)- Disposable sleeve covers- Use of a chemical fume hood or ventilated balance enclosure |
| Preparing solutions of this compound | - Safety glasses- Lab coat- Disposable gloves (Nitrile) | - Safety goggles- Chemical-resistant apron over lab coat- Use of a chemical fume hood |
| Cell culture and in-vitro experiments | - Safety glasses- Lab coat- Disposable gloves (Nitrile) | - Use of a biological safety cabinet (Class II) |
| Handling contaminated waste | - Safety glasses- Lab coat- Disposable gloves (Nitrile, heavy-duty) | - Chemical-resistant apron- Face shield (if splash risk exists) |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettors and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (as specified above)
Procedure:
-
Pre-weighing Preparation:
-
Don the appropriate PPE: lab coat, safety glasses, and nitrile gloves.
-
Perform the weighing procedure inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any airborne powder.
-
Label a pre-weighed microcentrifuge tube with the compound name, concentration, date, and your initials.
-
-
Weighing this compound:
-
Carefully transfer the desired amount of this compound solid into the labeled microcentrifuge tube using a clean spatula.
-
Record the exact weight of the this compound.
-
-
Solubilization:
-
Inside the chemical fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound solid to achieve a final concentration of 10 mM. This compound is soluble in DMSO at 8 mg/mL.[1]
-
Close the tube tightly.
-
-
Dissolution:
-
Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary, but sonication is also a recommended method to aid dissolution.[1]
-
-
Storage:
-
Store the stock solution at the recommended temperature, typically -20°C or -80°C, in a clearly labeled and sealed container.
-
-
Decontamination and Waste Disposal:
-
Wipe down the balance, spatula, and work area within the fume hood with a suitable decontaminating solution (e.g., 70% ethanol).
-
Dispose of all contaminated materials, including pipette tips, microcentrifuge tubes, and gloves, in the designated chemical waste container.
-
Operational and Disposal Plans
PPE Selection and Use Workflow
Caption: Workflow for selecting and using PPE when handling this compound.
Contaminated PPE Disposal Plan
Caption: Disposal plan for this compound-contaminated PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
